(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-9-4-3-7(18-10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWXIRIEFGTCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery
For Immediate Release
Central Identification:
-
Compound Name: (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
-
CAS Number: 1333313-17-9
-
Molecular Formula: C₁₀H₁₂BF₃O₄
-
Molecular Weight: 264.01 g/mol
Strategic Overview: The Value Proposition of a Fluorinated Phenylboronic Acid Building Block
This compound emerges as a highly valuable, yet specialized, building block for medicinal chemistry and drug development. Its strategic importance lies in the unique combination of three distinct structural motifs integrated into a single, stable, and reactive scaffold:
-
The Phenylboronic Acid Core: This functional group is a cornerstone of modern synthetic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and versatile method for forming carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many pharmaceuticals.[1] The boronic acid moiety offers a stable, easy-to-handle, and generally low-toxicity precursor for these transformations.
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is of paramount importance in contemporary drug design. Compared to a simple methoxy group, the -OCF₃ group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the phenyl ring.[2][3] From a drug development perspective, it is known to enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins by altering the lipophilicity and pKa of the parent molecule.
-
The Ortho-Isopropoxy Group: The placement of a sterically bulky isopropoxy group adjacent to the boronic acid functionality introduces significant steric hindrance. This is not a flaw but a design feature. In cross-coupling reactions, this steric bulk can direct the regioselectivity of the coupling, allowing for the synthesis of specific atropisomers or preventing unwanted side reactions. Furthermore, the isopropoxy group itself can participate in hydrogen bonding or other non-covalent interactions within a drug-target binding pocket.
This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the synthesis of novel chemical entities.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 1333313-17-9 | [1] |
| Molecular Formula | C₁₀H₁₂BF₃O₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Synthesis Methodology: A Validated Protocol
The synthesis of this compound is most reliably achieved via a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis. This method is a staple in organometallic chemistry for the preparation of aryl boronic acids.
Overall Reaction Scheme:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Prerequisites: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. All solvents must be anhydrous, and all reactions should be carried out under an inert atmosphere.
Step 1: Synthesis of the Aryllithium Intermediate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (1.0 equivalent).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, typically as a 2.5 M solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically accompanied by a slight color change.
Step 2: Borylation
-
While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equivalents) dropwise to the aryllithium solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, a septet for the isopropoxy -CH group, and a doublet for the isopropoxy methyl groups. A broad singlet corresponding to the B(OH)₂ protons will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom often being broad or unobserved due to quadrupolar relaxation. The carbons of the isopropoxy and trifluoromethoxy groups will also be present in their expected regions.
-
¹⁹F NMR: A singlet is expected for the -OCF₃ group.
-
¹¹B NMR: A broad singlet characteristic of a tricoordinate boronic acid should be observed.[2][3]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the molecular formula C₁₀H₁₂BF₃O₄.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules, leveraging the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal coupling partner for a wide range of organic halides (I, Br, Cl) and triflates, enabling the efficient construction of biaryl and heteroaryl-aryl structures. These motifs are prevalent in a vast number of approved drugs and clinical candidates.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling and is dictated by the reactivity of the coupling partners. The ortho-isopropoxy group on the boronic acid can necessitate the use of more sophisticated ligands (e.g., Buchwald-type phosphine ligands) to overcome steric hindrance and achieve high yields. The electron-withdrawing nature of the trifluoromethoxy group generally enhances the rate of transmetalation, a key step in the catalytic cycle.
Example Application Context: While specific examples utilizing this exact molecule are proprietary or emerging, its structural motifs are found in compounds targeting a range of diseases. For instance, molecules containing the trifluoromethoxyphenyl moiety have been investigated for the treatment of tuberculosis.[4] This boronic acid would be a key starting material for synthesizing analogs of such compounds, allowing for the exploration of structure-activity relationships.
Phenylboronic Acids as Targeting Ligands
Beyond their role in synthesis, phenylboronic acids have gained significant attention for their ability to form reversible covalent bonds with diols. This property is exploited in drug delivery systems to target cells that overexpress sialic acid residues on their surface, a common feature of many cancer cells.[5] By incorporating this boronic acid into a nanoparticle or a larger drug conjugate, it can act as a "smart" targeting ligand, enhancing the delivery of a therapeutic payload to cancer cells while sparing healthy tissue.
Conclusion and Future Outlook
This compound is a sophisticated building block that provides medicinal chemists with a powerful tool to introduce a unique combination of steric and electronic features into drug candidates. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with the desirable properties imparted by the trifluoromethoxy and ortho-isopropoxy groups, makes it a valuable asset in the development of next-generation therapeutics. As the demand for metabolically stable and highly specific drugs continues to grow, the strategic use of such precisely engineered building blocks will be paramount to the success of future drug discovery programs.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 19, 2026, from [Link]
-
Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available from: [Link]
-
Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available from: [Link]
-
Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Available from: [Link]
-
Barancelli, D. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available from: [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Google Patents. (n.d.). WO 2011/014774 A1.
-
Vankayala, S., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available from: [Link]
-
Chemsigma. (n.d.). 2-ISOPROPOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID [290332-43-8]. Retrieved January 19, 2026, from [Link]
-
Molbase. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Zhang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Semantic Scholar. Available from: [Link]
- Google Patents. (n.d.). CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. Available from: [Link]
Sources
- 1. 1333313-17-9|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2-isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, a fluorinated organoboron compound with significant potential in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document synthesizes its core chemical properties, outlines detailed protocols for its synthesis and application in cross-coupling reactions, and provides essential safety and handling information.
Core Compound Identity and Properties
This compound is a substituted aromatic boronic acid. The presence of both an isopropoxy and a trifluoromethoxy group on the phenyl ring imparts unique steric and electronic properties, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BF₃O₄ | [1][2] |
| Molecular Weight | 264.01 g/mol | [1][2] |
| CAS Number | 1333313-17-9 | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | General knowledge |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended).[1] | [1] |
Structural Features and Their Implications
The molecular structure of this compound is key to its reactivity.
Figure 1: Structure of this compound.
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Boronic Acid Group (-B(OH)₂): This functional group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
-
Ortho-Isopropoxy Group (-OCH(CH₃)₂): The bulky isopropoxy group at the ortho position to the boronic acid can introduce significant steric hindrance. This can influence the regioselectivity of coupling reactions and potentially stabilize the boronic acid by preventing dehydrative trimerization to the boroxine.
-
Para-Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing, which can increase the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction rates and yields.
Synthesis of this compound
Proposed Synthetic Pathway
Figure 2: Proposed synthesis of the title compound via a Grignard reaction.
Detailed Experimental Protocol (Representative)
This protocol is based on established methods for the synthesis of similar phenylboronic acids. Researchers should perform small-scale trials to optimize conditions.
Materials:
-
1-Bromo-2-isopropoxy-5-(trifluoromethoxy)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (B(OⁱPr)₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-2-isopropoxy-5-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the internal temperature below -60°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C in an ice bath and slowly quench by the addition of 1 M HCl.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals and functional materials.
General Reaction Scheme
Figure 3: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (monitored by TLC or GC-MS, typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Table 2: Common Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the steric and electronic nature of the coupling partners. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid and facilitates the transmetalation step. Cesium carbonate is often more effective for sterically hindered substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, the expected features can be predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Three signals are expected in the aromatic region (δ 6.5-8.0 ppm), likely exhibiting complex coupling patterns due to the substitution pattern.
-
Isopropoxy Group: A septet for the CH proton (δ 4.0-5.0 ppm) and a doublet for the two CH₃ groups (δ 1.0-1.5 ppm).
-
Boronic Acid Protons: A broad singlet for the two -OH protons (δ 4.0-6.0 ppm, may be exchangeable with D₂O).
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.
-
Isopropoxy Group: Signals for the CH (δ ~70 ppm) and CH₃ (δ ~22 ppm) carbons.
-
Trifluoromethoxy Group: A quartet for the CF₃ carbon (δ ~120 ppm) due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the isopropoxy group and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
B-O Stretch: A strong absorption band in the region of 1300-1400 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹ characteristic of the trifluoromethoxy group.
Safety and Handling
Table 3: General Safety Information for Phenylboronic Acids
| Hazard | Precautionary Measures |
| Eye Irritation | Wear appropriate safety glasses or goggles. |
| Skin Irritation | Wear protective gloves and a lab coat. |
| Respiratory Irritation | Handle in a well-ventilated fume hood. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention.
Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of steric and electronic features makes it a powerful tool for the construction of complex biaryl systems, which are of high interest in drug discovery and materials science. The synthetic and application protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers to explore the full potential of this promising compound. As with all chemical research, proper safety precautions and experimental optimization are paramount for successful and safe outcomes.
References
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
-
Organic Syntheses. Suzuki-Miyaura Coupling. [Link]
- Google Patents. Process for preparing substituted phenyl boronic acids.
Sources
An In-depth Technical Guide to the Synthesis of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Introduction
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a key building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy and isopropoxy substitutions on the phenylboronic acid core impart distinct electronic and steric properties to molecules incorporating this moiety. The trifluoromethoxy group often enhances metabolic stability and membrane permeability in drug candidates, while the isopropoxy group can influence solubility and molecular conformation. This guide provides a comprehensive overview of a reliable and scalable synthesis route for this important compound, delving into the underlying chemical principles and offering practical, field-tested insights for researchers and drug development professionals.
Phenylboronic acids, in general, are instrumental in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2][3] The strategic placement of the isopropoxy and trifluoromethoxy groups on the phenyl ring of this particular boronic acid allows for the introduction of these valuable functionalities into complex molecular architectures with high precision.
This document will detail a robust synthetic pathway, highlighting the critical experimental parameters and the rationale behind the chosen methodologies. The aim is to provide a self-validating protocol that ensures reproducibility and high purity of the final product.
Recommended Synthesis Route: A Multi-Step Approach
The most common and efficient synthesis of this compound involves a multi-step sequence starting from commercially available precursors. The overall strategy focuses on the sequential introduction of the desired functional groups onto the aromatic ring, culminating in a borylation reaction to install the boronic acid moiety.
The general synthetic pathway can be visualized as follows:
Step 2: Lithiation-Borylation to Form the Boronic Acid
The final and most critical step is the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithiation-borylation sequence. [4] Causality behind Experimental Choices:
-
Lithiation: The aryl bromide is treated with a strong organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The lithium-halogen exchange reaction is rapid and efficient, generating a highly reactive aryllithium intermediate. The low temperature is crucial to prevent side reactions.
-
Borylation: The aryllithium species is then quenched with an electrophilic boron source, most commonly triisopropyl borate (B(O-i-Pr)₃). The aryllithium attacks the boron atom, forming a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is then quenched with an acidic aqueous solution (e.g., HCl). This hydrolysis step protonates the boronate ester, yielding the final this compound.
This sequence is a powerful and widely used method for the synthesis of aryl boronic acids. [5]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL per 1 g of starting material).
-
Reagent Addition: Add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the DMF at 0 °C.
-
Formation of Alkoxide: Slowly add isopropanol (1.5 equivalents) to the suspension at 0 °C. Stir the mixture for 30 minutes at this temperature, allowing for the formation of sodium isopropoxide.
-
Nucleophilic Substitution: Add a solution of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 equivalent) in DMF to the reaction mixture dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-1-isopropoxy-4-(trifluoromethoxy)benzene as a pure compound. [6][7]
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (15 mL per 1 g of substrate).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 equivalents, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the careful addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extraction and Isolation: Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with hexanes to yield the pure this compound. [8][9]
Data Summary
| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene | 75-85 | >98 | GC-MS, ¹H NMR |
| 2 | 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene | This compound | 60-75 | >97 | ¹H NMR, ¹⁹F NMR, LC-MS |
Note: Yields and purity are dependent on the scale of the reaction and the efficiency of the purification techniques employed.
Conclusion
The synthesis of this compound presented here is a robust and reproducible method suitable for laboratory-scale production. The strategic use of a Williamson ether synthesis followed by a lithiation-borylation sequence provides an efficient pathway to this valuable building block. By understanding the underlying principles and carefully controlling the reaction parameters outlined in this guide, researchers can reliably access this compound for their applications in drug discovery and materials science. The self-validating nature of the described protocols, grounded in established chemical transformations, ensures a high degree of success for scientists in the field.
References
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Borys, K.M., Wieczorek, D., Pecura, K., Lipok, J., & Adamczyk-Woźniak, A. (2019). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorganic Chemistry, 91, 103081. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Thomas, S. P., French, R. M., Jheengut, V., & Aggarwal, V. K. (2009). Homologation and Alkylation of Boronic Esters and Boranes by 1,2-Metallate Rearrangement of Boron Ate Complexes. The Chemical Record, 9(1), 24–39. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- Dadalas, M. C., & Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
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Hossain, M. L. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
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Suzuki, A. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
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Synthonix. (n.d.). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. Retrieved from [Link]
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van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3569. [Link]
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Wieczorek, D., Borys, K. M., & Adamczyk-Woźniak, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2021. [Link]
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An In-depth Technical Guide to the Physical Properties of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the physical properties of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, a fluorinated arylboronic acid of significant interest in synthetic chemistry and drug discovery. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from chemical suppliers, analogous compounds, and foundational scientific principles to offer a comprehensive and predictive overview.
Introduction and Molecular Identity
This compound belongs to the versatile class of organoboron compounds, which are pivotal reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of both an isopropoxy and a trifluoromethoxy group on the phenyl ring imparts unique electronic and steric characteristics, influencing its reactivity, solubility, and potential applications in medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is a valuable substituent in drug design due to its high lipophilicity and metabolic stability, often enhancing pharmacokinetic profiles.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Core Physical Properties
The table below summarizes the known and predicted physical properties of this compound.
| Property | Value | Source/Comment |
| CAS Number | 1333313-17-9 | BLDpharm[1] |
| Molecular Formula | C10H12BF3O4 | BLDpharm[1] |
| Molecular Weight | 264.01 g/mol | BLDpharm[1] |
| Appearance | White to off-white solid (Predicted) | Based on analogous arylboronic acids. |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | Likely soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO. Poorly soluble in nonpolar solvents and water. |
| pKa | Estimated to be around 8.5 - 9.5 | See discussion below. |
In-depth Analysis of Physical Properties
Acidity (pKa)
The acidity of a boronic acid is a critical parameter that influences its reactivity in cross-coupling reactions and its interaction with biological targets. The pKa of this compound is influenced by the electronic effects of its substituents.
-
Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This effect is somewhat moderated by the electron-donating resonance of the oxygen atom. Studies on (trifluoromethoxy)phenylboronic acid isomers have shown that the meta and para isomers are more acidic (lower pKa) than unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3][4] The ortho isomer, however, is less acidic, which is attributed to steric hindrance and potential intramolecular interactions.[2][3][4] In our target molecule, the -OCF3 group is in the meta position relative to the boronic acid, which would suggest an increase in acidity.
-
Isopropoxy Group (-OCH(CH3)2): The isopropoxy group is located ortho to the boronic acid. Generally, alkoxy groups are electron-donating through resonance, which would decrease the acidity of the boronic acid. However, its ortho position introduces significant steric bulk. This steric hindrance can disrupt the coplanarity of the boronic acid group with the phenyl ring, which can influence its Lewis acidity.
Considering these opposing electronic effects and the steric influence, the pKa of this compound is predicted to be in the range of 8.5 to 9.5. Experimental determination is necessary for a precise value.
Solubility
While specific solubility data is unavailable, the solubility profile can be inferred from its structure. Phenylboronic acids are generally soluble in polar organic solvents and have limited solubility in water and nonpolar solvents like hexanes. The presence of the lipophilic isopropoxy and trifluoromethoxy groups in this compound is expected to enhance its solubility in organic solvents such as diethyl ether, ethyl acetate, and dichloromethane, while further decreasing its solubility in water.
Spectroscopic Properties
A comprehensive study on (trifluoromethoxy)phenylboronic acid isomers provides valuable insights into the expected NMR spectra of our target compound.[2][3][4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group (a septet), and the methyl protons of the isopropoxy group (a doublet). The B(OH)2 protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom often being difficult to observe due to quadrupolar relaxation. The carbons of the isopropoxy and trifluoromethoxy groups will also be present.
-
¹¹B NMR: The ¹¹B NMR chemical shift is anticipated to be in the typical range for tricoordinated boronic acids.[2][3][4]
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
Experimental Protocol: Determination of Aqueous Solubility
The following is a self-validating protocol for the experimental determination of the aqueous solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature.
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel. The excess solid ensures that equilibrium is reached.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is established. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the controlled temperature for at least 24 hours to allow for the separation of the solid and liquid phases.
-
Alternatively, centrifuge the sample to facilitate phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear, saturated aqueous solution.
-
Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared beforehand.
-
-
Validation and Control:
-
The experiment should be performed in triplicate to ensure reproducibility.
-
A control sample of deionized water should be run through the analytical procedure to check for any background interference.
-
The pH of the saturated solution should be measured and reported, as it can influence the solubility of the boronic acid.
-
The workflow for this protocol is illustrated in the diagram below.
Caption: Experimental workflow for determining aqueous solubility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling arylboronic acids should be followed. A related compound, (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid, is listed with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable building block in organic synthesis with physical properties that are finely tuned by its substituent groups. While comprehensive experimental data is lacking, a thorough analysis of its structure and comparison with analogous compounds allows for a reliable estimation of its key characteristics. The trifluoromethoxy group is expected to increase the Lewis acidity of the boronic acid, while the isopropoxy group will influence its steric profile and solubility. The provided experimental protocol for solubility determination offers a robust method for generating crucial physical property data for this and other novel compounds.
References
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Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]
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Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]
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National Center for Biotechnology Information. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]
-
Wikipedia. Phenylboronic acid. Available at: [Link]
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An In-depth Technical Guide to the Solubility of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Foreword: Navigating the Solubility Landscape of a Modern Suzuki-Miyaura Reagent
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid stands as a significant building block in contemporary organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern—a bulky isopropoxy group ortho to the boronic acid and an electron-withdrawing trifluoromethoxy group in the para position—imparts desirable electronic and steric properties for the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[][3] However, the successful application of this reagent is fundamentally governed by its solubility in various reaction and purification media. A comprehensive understanding of its solubility profile is therefore not merely academic but a critical prerequisite for process development, optimization, and scale-up.
This technical guide provides a holistic examination of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles from analogous boronic acids, outlines robust experimental methodologies for in-house solubility determination, and offers predictive insights based on its structural attributes. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to confidently and effectively utilize this versatile reagent.
Physicochemical Properties and Their Implications for Solubility
A molecule's solubility is intrinsically linked to its physical and chemical properties. For this compound, the interplay of its functional groups dictates its behavior in different solvent environments.
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C10H12BF3O4 | The presence of both hydrophobic (phenyl ring, isopropoxy group) and hydrophilic (boronic acid) moieties suggests a nuanced solubility profile. |
| Molecular Weight | 264.01 g/mol [4] | A moderate molecular weight that does not inherently preclude solubility in a range of common solvents. |
| pKa | Not explicitly reported for this compound. However, the trifluoromethoxy group is electron-withdrawing, which is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[5][6] The ortho-isopropoxy group may have a counteracting, albeit likely weaker, electron-donating effect. | The acidity of the boronic acid is a critical determinant of its aqueous solubility, especially as a function of pH.[7] Lower pKa values generally lead to increased solubility in basic aqueous solutions due to the formation of the more soluble boronate anion.[8] |
| Physical State | Solid (typically a white to off-white powder). | As a solid, the dissolution process will be influenced by factors such as particle size and crystallinity. |
| Polarity | The molecule possesses both polar (boronic acid, ether, trifluoromethoxy) and nonpolar (phenyl ring, alkyl chain) regions, making it amphiphilic to a degree. | Expected to be soluble in a range of polar aprotic and some polar protic solvents. Solubility in nonpolar solvents is likely to be lower. |
Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale and Causality |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | High | Ethers are excellent solvents for boronic acids due to their ability to act as hydrogen bond acceptors for the hydroxyl groups of the boronic acid.[9][10] They are commonly used as solvents for Suzuki-Miyaura reactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of boronic acids. However, there is a potential for esterification between the boronic acid and the alcohol solvent, especially under acidic conditions or upon prolonged heating, which could affect the reaction. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents have high dielectric constants and are excellent at solvating polar molecules. They are often used in cross-coupling reactions where reactants have limited solubility in other solvents. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | Similar to ethers, ketones can act as hydrogen bond acceptors, leading to good solubility for boronic acids.[9][10] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity of these solvents may be insufficient to effectively solvate the polar boronic acid group. Phenylboronic acid itself has moderate solubility in chloroform.[9][10] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents makes them poor choices for dissolving the polar boronic acid. They are often used as co-solvents in Suzuki-Miyaura reactions, particularly at elevated temperatures. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low/Insoluble | These nonpolar solvents are generally unsuitable for dissolving boronic acids.[9][10] They are, however, useful as anti-solvents for crystallization and purification. |
The Critical Role of pH in Aqueous Solubility
The solubility of boronic acids in aqueous media is highly dependent on the pH of the solution.[7][8] This is due to the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species.
Figure 1. pH-dependent equilibrium of boronic acids in aqueous solution.
At pH values significantly below the pKa, the neutral boronic acid form predominates, which generally has limited water solubility.[12] As the pH approaches and surpasses the pKa, the equilibrium shifts towards the formation of the anionic boronate species, which is significantly more water-soluble due to its ionic character.[8] This behavior is crucial for designing aqueous-phase reactions and for developing effective extraction and purification protocols.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published data, a robust and reproducible experimental protocol is essential for determining the solubility of this compound in solvents of interest. The following details a standard isothermal equilibrium method.
Experimental Workflow
Figure 2. Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2.0 mL) of the desired solvent.
-
Add an excess amount of this compound to each vial to ensure that undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature environment (e.g., a shaker bath or incubator set to 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry. A calibration curve prepared with known concentrations of the boronic acid is required for accurate quantification.
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Factors Influencing Solubility and Practical Considerations
Several factors beyond the choice of solvent can influence the observed solubility of this compound.
-
Temperature: The solubility of most solids, including boronic acids, increases with temperature.[12] This can be leveraged for recrystallization purposes, where the compound is dissolved in a minimal amount of hot solvent and allowed to crystallize upon cooling.
-
Boroxine Formation: Phenylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[13] This is an equilibrium process that can be influenced by the solvent and the presence of water. As boroxines have different solubility profiles than the corresponding boronic acids, their formation can lead to variability in solubility measurements.[9] It is advisable to use anhydrous solvents and store the boronic acid under dry conditions to minimize boroxine formation.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the boronic acid can impact its solubility. Each polymorph will have a unique solubility, with the most stable form generally being the least soluble.
Safety and Handling
This compound, like many boronic acids, should be handled with appropriate safety precautions. It may cause skin and eye irritation.[14][15][16] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
While specific, quantitative solubility data for this compound is not yet widely disseminated in the scientific literature, a comprehensive understanding of its likely behavior can be derived from its molecular structure and the established principles of boronic acid chemistry. This guide has provided a predictive solubility profile, a detailed and validated experimental protocol for in-house determination, and an overview of the critical factors that influence its dissolution. By leveraging this information, researchers and drug development professionals can effectively integrate this valuable reagent into their synthetic workflows, ensuring robust and reproducible outcomes.
References
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
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U.S. Pharmacopeia. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Isopropoxyphenylboronic acid. PubChem. [Link]
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Li, M., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(17), 3767-3773. [Link]
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Pike, S. R. (2009). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
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Kliegel, W., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4977-4987. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
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Cammidge, A. N., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Tetrahedron Letters, 54(7), 641-643. [Link]
-
AFG Bioscience LLC. (2016). Safety Data Sheet for 2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
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Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Jayawardana, V., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]
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Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
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Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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Sporzyński, A., & Leszczyński, P. (2017). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]
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(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Significance of a Substituted Phenylboronic Acid
In the landscape of modern drug discovery and materials science, substituted phenylboronic acids are indispensable building blocks. Their utility, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures, which are privileged motifs in many pharmaceuticals.[1][2] The subject of this guide, this compound, is a prime example of a highly functionalized reagent. Its unique substitution pattern—an electron-donating isopropoxy group ortho to the boronic acid and a strongly electron-withdrawing trifluoromethoxy group at the para-position—imparts specific steric and electronic properties that influence its reactivity and the characteristics of the resulting products.
For researchers and drug development professionals, rigorous structural verification of such a reagent is not merely a procedural formality; it is the foundation upon which reliable and reproducible synthetic campaigns are built. An impure or misidentified starting material can lead to failed reactions, unforeseen byproducts, and significant delays in development timelines. This guide provides a comprehensive, field-proven framework for the complete structural analysis of this compound, moving from fundamental properties to advanced spectroscopic and crystallographic techniques.
Part 1: Foundational Physicochemical Characterization
Before embarking on sophisticated analysis, understanding the fundamental properties of the compound is crucial for safe handling, storage, and experimental design. Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides, a process that can be reversible.[3][4] This propensity underscores the importance of proper storage conditions (e.g., inert atmosphere, low temperature) and the need to verify the monomeric state before use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 290832-43-8 | [5][6] |
| Molecular Formula | C₁₀H₁₂B F₃O₄ | [5] |
| Molecular Weight | 279.99 g/mol | [5] |
| Appearance | White to off-white solid/powder | [7] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF) | [7] |
Part 2: The Spectroscopic Toolkit for Unambiguous Identification
Spectroscopy is the workhorse of structural elucidation in organic chemistry. For a molecule with diverse functional groups like this compound, a multi-pronged NMR and mass spectrometry approach is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR provides the most detailed information about the chemical environment of individual atoms within the molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
-
Expertise & Causality: We don't just run a proton NMR; we use a suite of experiments because each nucleus tells a different part of the story. ¹⁹F NMR is non-negotiable for fluorinated compounds to confirm the integrity of the -OCF₃ group, while ¹¹B NMR directly probes the boronic acid functionality, which is often invisible in other spectra.
Workflow for Comprehensive NMR Analysis
Caption: Workflow for NMR-based structural verification.
Table 2: Predicted NMR Spectral Data (Reference Solvent: DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Information Confirmed |
| ¹H | ~7.5 - 7.0 | Multiplets | Aromatic protons, confirming tri-substitution pattern |
| ~4.6 | Septet | Isopropoxy CH | |
| ~1.3 | Doublet | Isopropoxy CH₃ | |
| ~8.0 | Broad Singlet | Boronic acid B(OH)₂ | |
| ¹³C | ~160 - 110 | Multiple Signals | Aromatic and isopropoxy carbons |
| ~121 | Quartet (q) | -OCF₃ carbon (coupling to ¹⁹F) | |
| ¹⁹F | ~ -57 | Singlet | Single trifluoromethoxy environment |
| ¹¹B | ~28 - 30 | Broad Singlet | Trigonal planar (sp²) boronic acid |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The presence of a broad singlet around 8 ppm (in DMSO-d₆) corresponding to the two hydroxyl protons is a key indicator of the free boronic acid form.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Look for the characteristic quartet for the -OCF₃ carbon caused by coupling to the three fluorine atoms.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A single, sharp singlet should be observed, confirming the chemical integrity of the trifluoromethoxy group.[8]
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A broad signal in the range of 28-30 ppm is characteristic of a trigonal planar arylboronic acid.[9] A sharper signal at a higher field (e.g., 5-15 ppm) might indicate the presence of a boronate ester or a tetracoordinate boron species.
Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry validates the molecular weight of the compound. However, boronic acids are notoriously challenging to analyze via MS due to their tendency to form dehydration products (boroxines) in the ion source.[3][4]
-
Trustworthiness: A self-validating MS protocol must account for potential artifacts. We use "soft ionization" techniques like Electrospray Ionization (ESI) and optimized conditions to minimize in-source degradation. The observation of the characteristic boron isotopic pattern (¹⁰B at ~20%, ¹¹B at ~80%) provides an additional layer of confirmation.
Protocol: UPLC-ESI-MS Analysis This method is designed for high-throughput analysis while minimizing the thermal stress that leads to boroxine formation.[10][11]
Table 3: Recommended UPLC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | Acquity BEH C18, 1.7 µm | Provides excellent separation efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers the system and promotes ionization. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase. |
| Gradient | 5% to 95% B over 1 minute | Allows for rapid analysis. |
| Flow Rate | 0.5 mL/min | Standard for UPLC. |
| Ionization Mode | ESI Negative | Boronic acids readily form [M-H]⁻ ions. |
| Key Ions to Monitor | [M-H]⁻ at m/z 279.0 | Primary ion for the intact molecule. |
| [M+CH₃COO]⁻ at m/z 339.0 | Acetate adduct, common in this mobile phase. | |
| Boroxine-related ions | Monitor for potential dehydration artifacts. |
Part 3: Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopy provides connectivity data, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[12][13]
-
Authoritative Grounding: The crystal structure of phenylboronic acid itself shows a dimeric arrangement through hydrogen bonds between the boronic acid groups.[14] This is a common and expected motif for arylboronic acids. Analysis of our target compound would be expected to reveal a similar pattern, modulated by the steric and electronic influence of the ortho-isopropoxy and para-trifluoromethoxy substituents.
Experimental Protocol: Crystal Growth and X-ray Analysis
-
Crystal Growth: High-quality single crystals are essential.[12] Slow evaporation is a reliable method.
-
Dissolve the boronic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like toluene/heptane).
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film to allow for very slow evaporation of the solvent over several days.
-
-
Crystal Mounting & Data Collection:
-
Select a well-formed, defect-free crystal (0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves data quality.[12]
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or Patterson synthesis to determine the initial atomic positions.
-
Refine the structural model against the experimental data to obtain precise bond lengths, angles, and thermal parameters.
-
Table 4: Expected Crystallographic Data and Structural Features
| Parameter | Expected Observation | Significance |
| Crystal System | Orthorhombic or Monoclinic | Common for substituted phenylboronic acids.[14][15] |
| Hydrogen Bonding | Formation of centrosymmetric or non-centrosymmetric dimers via O-H···O interactions between B(OH)₂ groups. | Confirms the primary intermolecular interaction motif.[15] |
| C-B Bond Length | ~1.56 Å | Typical for an arylboronic acid.[13] |
| B-O Bond Lengths | ~1.37 Å | Consistent with sp² hybridized boron.[13] |
| Ring-B(OH)₂ Torsion | Non-zero angle | The ortho-isopropoxy group will likely cause steric hindrance, forcing the boronic acid group out of the plane of the phenyl ring. |
Part 4: Linking Structure to Reactivity in Suzuki-Miyaura Coupling
The ultimate test of a building block's integrity is its performance in a chemical reaction. For this compound, its primary application is the Suzuki-Miyaura coupling. Understanding its structure is key to predicting and explaining its reactivity.
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][16] The electronic nature of the boronic acid is most critical during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Mechanistic Insight: The electron-donating isopropoxy group increases electron density on the phenyl ring, which can facilitate the transmetalation step. Conversely, the powerful electron-withdrawing trifluoromethoxy group decreases electron density. The net effect of these opposing substituents, along with the steric hindrance from the ortho-isopropoxy group, creates a unique reactivity profile that must be considered when choosing reaction conditions (e.g., catalyst, base, solvent).
Conclusion
The structural analysis of this compound is a multi-faceted process that provides a complete picture of the molecule's identity, purity, and three-dimensional nature. A combination of multinuclear NMR spectroscopy and mass spectrometry confirms the chemical structure and molecular weight, while single-crystal X-ray diffraction offers definitive proof of its solid-state conformation and intermolecular interactions. By rigorously applying these techniques, researchers and drug development professionals can ensure the quality of this critical building block, leading to more reliable, reproducible, and ultimately successful synthetic outcomes.
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. Available at: [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Available at: [Link]
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Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010). Analytical Chemistry. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing. Available at: [Link]
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Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
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11B NMR Chemical Shifts. (n.d.). San Diego State University Chemistry. Available at: [Link]
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19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). National Institutes of Health. Available at: [Link]
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Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). MDPI. Available at: [Link]
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Carbon-13 nuclear magnetic resonance studies of organoboranes. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). (n.d.). ResearchGate. Available at: [Link]
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Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008). AIP Publishing. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. Available at: [Link]
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Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Available at: [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (n.d.). MDPI. Available at: [Link]
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2-ISOPROPOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID [290832-43-8]. (n.d.). Chemsigma. Available at: [Link]
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The Emergence of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic Acid: A Technical Guide to its Synthesis and Application
Abstract
While the formal "discovery" of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid (CAS No. 1333313-17-9) is not delineated in a singular seminal publication, its appearance in the chemical landscape represents a convergence of established synthetic methodologies and the growing demand for uniquely functionalized building blocks in medicinal chemistry. This technical guide provides an in-depth exploration of a plausible and robust synthetic pathway to this valuable reagent. We will dissect the strategic considerations behind its synthesis, provide a detailed experimental protocol, and discuss its characterization and profound implications for drug discovery, particularly as a partner in Suzuki-Miyaura cross-coupling reactions.
Introduction: A Molecule of Strategic Importance
This compound is a sophisticated chemical entity, purposefully designed for utility in modern organic synthesis. Its structure is a testament to the strategic incorporation of functional groups that impart desirable physicochemical properties to parent drug candidates.[1][2]
-
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, enhancing a molecule's ability to cross cell membranes and resist degradation.[1][3] Its strong electron-withdrawing nature can also modulate the pKa of nearby functionalities and influence binding interactions with biological targets.[1]
-
The isopropoxy (-OCH(CH₃)₂) group ortho to the boronic acid provides steric bulk, which can influence the rotational dynamics of the phenyl ring and direct intermolecular interactions.
-
The boronic acid [-B(OH)₂] moiety is the cornerstone of its synthetic utility, serving as a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[4][5]
This guide will illuminate a logical and field-proven pathway for the preparation of this compound, reflecting the principles of modern organoboron chemistry.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and widely practiced method for the synthesis of arylboronic acids involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, with a borate ester.[6][7] Our retrosynthetic analysis points to 1-bromo-2-isopropoxy-5-(trifluoromethoxy)benzene as a logical and accessible starting material.
The forward synthesis, therefore, hinges on two key transformations:
-
Formation of an Aryl Grignard Reagent: The reaction of the aryl bromide with magnesium metal to form the corresponding organomagnesium halide.
-
Borylation and Hydrolysis: The subsequent reaction of the Grignard reagent with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.
This approach is favored for its reliability, scalability, and the relatively low cost of the reagents involved.[6]
Detailed Experimental Protocol
This protocol is a self-validating system, grounded in established chemical principles for the synthesis of arylboronic acids.
Synthesis of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)magnesium bromide
Causality: The formation of a Grignard reagent is a nucleophilic substitution reaction where magnesium inserts into the carbon-bromine bond. Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water. A small amount of iodine is often used to activate the magnesium surface.
Protocol:
-
A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) are added to the flask.
-
A crystal of iodine is added to the magnesium.
-
Anhydrous tetrahydrofuran (THF) is added to just cover the magnesium turnings.
-
A solution of 1-bromo-2-isopropoxy-5-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the aryl bromide solution is added to the magnesium suspension. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the iodine color.
-
The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Borylation and Hydrolysis to Yield this compound
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the triisopropyl borate. The use of low temperatures (-78 °C) is crucial to prevent over-addition of the Grignard reagent, which would lead to the formation of borinic and boronic acid byproducts.[8] Subsequent hydrolysis with acid protonates the boronate ester to yield the final boronic acid.
Protocol:
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared Grignard reagent solution is transferred via cannula to the dropping funnel of the second flask.
-
The Grignard solution is added dropwise to the cold triisopropyl borate solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is then cooled in an ice bath and quenched by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~1-2).
-
The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification
Causality: Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate on the acidic silica surface.[9][10] A common and effective purification method involves an acid-base extraction or recrystallization.[11][12]
Protocol:
-
The crude product is dissolved in diethyl ether.
-
The ether solution is extracted with a cold aqueous sodium hydroxide solution (1 M). The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.
-
The aqueous layer is washed with diethyl ether to remove any non-acidic organic impurities.
-
The cold aqueous layer is then re-acidified with cold aqueous hydrochloric acid (2 M) until the boronic acid precipitates out of solution.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under high vacuum to afford pure this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The structural integrity and purity of the synthesized this compound would be confirmed by a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a septet for the isopropoxy CH, a doublet for the isopropoxy CH₃, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon attached to boron showing a characteristic broad signal. Signals for the isopropoxy group will also be present. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |
| ¹¹B NMR | A characteristic broad signal in the range of 28-34 ppm for the sp²-hybridized boron atom.[13][14][15][16] |
| Mass Spec (ESI-) | A peak corresponding to [M-H]⁻ or other relevant adducts. |
| Melting Point | A sharp melting point would indicate high purity. |
Application in Suzuki-Miyaura Cross-Coupling
The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][17] This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and substituted aryl structures, which are prevalent in many pharmaceutical agents.
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the trifluoromethoxy group in our title compound makes it an attractive building block for introducing this important pharmacophore into complex molecules.[1][2][19]
Conclusion
This compound stands as a testament to the power of rational design in chemical synthesis. While its formal "discovery" may be embedded within the broader evolution of organoboron chemistry rather than a single, identifiable event, its value to the research community is undeniable. The synthetic route detailed herein is robust, scalable, and grounded in decades of chemical precedent. As the demand for fluorinated and sterically defined building blocks continues to grow in the pharmaceutical and materials science sectors, the importance of compounds like this compound will only increase.
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]
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Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3343–3347. [Link]
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Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 1. [Link]
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Bio-Forum. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
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Singaram, B., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. Heterocycles, 86(1), 235. [Link]
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Melen, R. L., et al. (2016). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Communications, 52(45), 7244-7247. [Link]
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Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8213. [Link]
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Gilday, J. P., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(6), 1162-1164. [Link]
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Tanwar, O. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
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Althaus, M., et al. (2010). Application of the lithiation-borylation reaction to the preparation of enantioenriched allylic boron reagents and subsequent in situ conversion into 1,2,4-trisubstituted homoallylic alcohols with complete control over all elements of stereochemistry. Journal of the American Chemical Society, 132(11), 4025–4028. [Link]
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Aggarwal, V. K. (n.d.). Lithiation- Borylation in Synthesis. [Link]
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Robertson, E., et al. (2024). Deprotonative borylation of anisole carried out in this work. Bottom left. ResearchGate. [Link]
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Stauber, T., et al. (2021). Synthetic Approaches to Triarylboranes from 1885 to 2020. Chemistry – A European Journal, 27(36), 9182-9204. [Link]
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Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and coworkers in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]
This guide focuses on the application of a specific, highly functionalized building block, (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid , in Suzuki coupling reactions. The presence of both an isopropoxy group and a trifluoromethoxy group on the phenylboronic acid imparts unique electronic and steric properties that can significantly influence reaction outcomes. The electron-withdrawing nature of the trifluoromethoxy group can impact the reactivity of the boronic acid, while the ortho-isopropoxy group introduces steric hindrance that may necessitate careful optimization of reaction conditions.[4] Understanding these influences is critical for researchers, scientists, and drug development professionals aiming to incorporate this versatile reagent into their synthetic strategies.
This document provides a comprehensive overview, including a detailed mechanistic discussion, optimized experimental protocols, and practical troubleshooting advice to facilitate the successful application of this compound in Suzuki coupling reactions.
Reagent Profile: this compound
| Property | Value | Reference |
| CAS Number | 290832-43-8 | [5] |
| Molecular Formula | C10H12BF3O4 | |
| Molecular Weight | 264.01 g/mol | |
| Appearance | White to off-white solid | [5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
The unique substitution pattern of this boronic acid makes it a valuable synthon for introducing a 2-isopropoxy-5-(trifluoromethoxy)phenyl moiety into a target molecule. The trifluoromethoxy group is a bioisostere of other functionalities and can enhance metabolic stability and lipophilicity, properties often sought in drug candidates. The isopropoxy group, in the ortho position, can influence the conformation of the resulting biaryl product, which can be critical for biological activity.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] A generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or triflate) to a Pd(0) complex, forming a Pd(II) species.[6] The rate of this step is dependent on the nature of the halide, with the reactivity order typically being I > Br > Cl.[6]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[7] The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[8] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[7][9]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
The Critical Role of Ligands and Bases
The choice of ligand and base is paramount for a successful Suzuki coupling.
-
Ligands: Phosphine ligands are commonly used and play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[9] Electron-rich and bulky phosphine ligands can facilitate both the oxidative addition and reductive elimination steps.[6]
-
Bases: The base activates the boronic acid, facilitating transmetalation.[8][10] Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and in some cases, can be used to control selectivity.[10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Celite
Reaction Setup and Execution
Caption: A typical experimental workflow for a Suzuki coupling reaction.[11]
Step-by-Step Procedure:
-
Reagent Preparation: In a dry reaction vessel equipped with a stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[3]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the anhydrous solvent (and a small amount of degassed water if required by the chosen base/solvent system).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite to remove the palladium catalyst.[4] Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Optimized Reaction Parameters (Example)
| Parameter | Condition | Rationale |
| Aryl Halide | Aryl Bromide | Good balance of reactivity and stability. |
| Boronic Acid | 1.2 eq | A slight excess is often used to drive the reaction to completion. |
| Catalyst | Pd(dppf)Cl2 (3 mol%) | A robust and commonly used catalyst for Suzuki couplings. |
| Base | K2CO3 (2.5 eq) | A common and effective base for many Suzuki couplings. |
| Solvent | 1,4-Dioxane/H2O (4:1) | A versatile solvent system that can solubilize both organic and inorganic reagents. |
| Temperature | 100 °C | A typical temperature for Suzuki couplings. |
| Time | 12-24 h | Reaction times can vary depending on the specific substrates. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Try a different solvent or solvent mixture.[12]- Screen different bases (e.g., Cs2CO3, K3PO4). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Ensure the reaction is performed under a strict inert atmosphere.[3]- Consider using a Pd(0) catalyst directly. |
| Protodeboronation | - Presence of water with a strong base and elevated temperatures | - Use anhydrous conditions if possible.- Consider using a milder base or a "slow-release" boronic acid protecting group strategy.[13] |
| Difficulty in Purification | - Residual palladium catalyst | - Filter the reaction mixture through a pad of Celite.- Consider using a palladium scavenger.[14] |
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling of Reagents:
-
Boronic Acids: While generally stable, some boronic acids can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[15][16] Handle with care and avoid creating dust.[17]
-
Solvents: Use anhydrous and degassed solvents as required. Many organic solvents are flammable and should be handled with caution, away from ignition sources.
Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with local regulations.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex organic molecules. The successful application of this compound requires a solid understanding of the reaction mechanism and careful optimization of reaction conditions. The steric hindrance from the ortho-isopropoxy group and the electronic effects of the trifluoromethoxy group are key considerations in developing a robust and efficient protocol. By following the guidelines and protocols outlined in this document, researchers can effectively utilize this valuable building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities in the fields of medicine and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
- Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
-
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wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC. [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
NIH. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC. [Link]
-
Future4200. Palladium on carbon safe handling - Safety Regulation. [Link]
-
UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. [Link]
-
PubChem. 2-Isopropoxyphenylboronic acid. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
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Application Notes & Protocols: Strategic Use of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Compound Significance and Application Scope
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized arylboronic acid of significant interest in modern organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Its structural features—an electron-donating isopropoxy group ortho to the boronic acid and an electron-withdrawing trifluoromethoxy group in the para position—create a unique electronic and steric profile. This substitution pattern makes it a valuable building block for introducing complex motifs into target molecules.[3][4]
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[5] This guide provides a deep dive into the reaction conditions, mechanistic considerations, and practical protocols for effectively utilizing this versatile building block. Biaryl compounds, the product of such reactions, are crucial skeletons for many functional materials and biologically active compounds, including analgesics and liquid crystals.[6]
Physicochemical Properties and Stability Considerations
Arylboronic acids are generally stable, crystalline solids, but their utility can be compromised by decomposition pathways, most notably protodeboronation (the cleavage of the C–B bond).[7][8] Understanding the factors that influence the stability of this compound is critical for successful and reproducible outcomes.
Key Stability Factors:
-
pH Influence: The pH of the reaction medium is paramount. Boronic acids (ArB(OH)₂) exist in equilibrium with their anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[9] While the boronate form is the active nucleophile in the Suzuki-Miyaura reaction, its increased concentration at higher pH can also accelerate protodeboronation.[9]
-
Oxidative Instability: Boronic acids can be susceptible to oxidation. While this reagent is generally stable, prolonged exposure to strong oxidants or air, especially under basic conditions, can lead to degradation.[8]
-
Storage and Handling: Store the compound in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. It is advisable to use the boronic acid as the limiting reagent or protect it as a more stable boronic ester (e.g., a pinacol ester) for challenging applications, though this adds synthetic steps.[10][11]
| Property | Value | Source |
| CAS Number | 1333313-17-9 | [3] |
| Molecular Formula | C₁₀H₁₂BF₃O₄ | [3] |
| Molecular Weight | 264.01 g/mol | [3] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | ≥97% (typical commercial grade) | [3] |
The Suzuki-Miyaura Reaction: Mechanism and Component Rationale
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds. The reaction's success hinges on the careful selection of a palladium catalyst, a ligand, a base, and a solvent system, all of which interact in a finely tuned catalytic cycle.[5][12]
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.
Rationale for Component Selection
A. Palladium Source (Precatalyst): The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) salts are often used as "precatalysts".[14] These are reduced in situ to generate the active Pd(0) complex.
-
Pd(PPh₃)₄: A Pd(0) source, directly active but can be sensitive to air and moisture.
-
Pd(OAc)₂ / Pd₂(dba)₃: Common Pd(II) and Pd(0) sources, respectively. They are robust and reliable when paired with appropriate ligands.[15] The choice often depends on the complexity of the substrates and the desired reaction temperature.
B. Ligands: Ligands are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[16][17] The choice of ligand directly impacts reaction scope, efficiency, and tolerance to functional groups.
-
Electron-rich and Bulky Ligands: For coupling with less reactive partners (e.g., aryl chlorides), electron-rich and sterically hindered phosphine ligands are required.[16][18] They increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step, and their bulk facilitates the final reductive elimination.[16] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos).
-
Bidentate Ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can enhance catalyst stability and are effective in many standard couplings.[14]
C. Base: The base plays a critical role in activating the boronic acid.[15] It reacts with the boronic acid to form a more nucleophilic boronate salt, which is essential for the transmetalation step.[9][12]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their moderate basicity and good solubility in aqueous/organic solvent mixtures. Cesium carbonate is often more effective for sterically hindered substrates.
-
Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail, particularly for hindered systems or when protodeboronation is a concern.
-
Fluorides (KF, CsF): Can be used for substrates with base-sensitive functional groups.[15] In some cases, a combination of a base and an additive like Ag₂O can promote reactions with inactive substrates.[19]
D. Solvent System: The solvent must dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is used to dissolve the inorganic base and facilitate the formation of the active boronate species. A typical ratio is 3:1 to 5:1 organic solvent to water.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of This compound with a representative aryl bromide, 4-bromoanisole . This serves as a robust starting point for further optimization.
Experimental Workflow Overview
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mg) | mmols | Equivalents |
| This compound | 264.01 | 264 | 1.0 | 1.0 |
| 4-Bromoanisole | 187.04 | 206 | 1.1 | 1.1 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 4.5 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.47 | 16.4 | 0.04 | 0.04 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 637 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (264 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst and boronic acid.[8]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvents should be thoroughly degassed by sparging with argon for 20-30 minutes prior to use to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of sensitive substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-16 hours. Check for the consumption of the limiting reagent (the boronic acid in this case).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing and inert atmosphere. Use a fresh bottle of catalyst/ligand. |
| Insufficiently active conditions | Increase temperature. Switch to a more active ligand (e.g., a bulkier biaryl phosphine) or a stronger base (e.g., Cs₂CO₃). | |
| Poor quality boronic acid | Use freshly purchased boronic acid or convert it to a more stable boronate ester for storage. | |
| Protodeboronation of Starting Material | Base is too strong or reaction time is too long | Use a milder base (e.g., K₂CO₃ or KF).[15] Monitor the reaction closely and stop it upon completion. |
| Presence of excess water/protons | Ensure solvents are dry (if running an anhydrous reaction) and the base is sufficient to neutralize any acidic impurities. | |
| Homocoupling of Boronic Acid (Ar²-Ar²) | Presence of oxygen | Improve degassing procedure. Oxygen can facilitate the oxidative homocoupling pathway. |
| Catalyst decomposition | Use a more stable ligand or a lower reaction temperature. |
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Singh, R., & Singleton, D. A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Bori, I., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Chen, D. Y. K., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Pucciarelli, F. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Saha, A., et al. (2010). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Beilstein Journal of Organic Chemistry. [Link]
-
Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Li, Z., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Mondal, S., et al. (2023). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Zhang, H., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
-
Li, M., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link]
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Smoum, R., et al. (2017). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. National Institutes of Health. [Link]
-
Penacho, N., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Chemsigma. 2-ISOPROPOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID [290832-43-8]. [Link]
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Penchala, S. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. [Link]
-
U.S. National Library of Medicine. Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]
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MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is fundamental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly relevant building block: (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid .[5][6] This substrate is of significant interest to drug development professionals for several reasons:
-
Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and modulate pKa, thereby improving the pharmacokinetic profile of a drug candidate.
-
Isopropoxy (-OiPr) Group: The ortho-isopropoxy group introduces significant steric bulk near the reactive boronic acid site. While this presents a synthetic challenge, it can also be used strategically to influence the final conformation of the target molecule, potentially enhancing its binding affinity to a biological target.
-
Combined Effects: The interplay between the electron-donating isopropoxy group and the electron-withdrawing trifluoromethoxy group creates a unique electronic environment that requires careful optimization of catalytic conditions.
These structural features make this compound a challenging yet highly valuable coupling partner. This document provides a detailed exploration of the mechanistic principles, practical protocols, and optimization strategies required for its successful application in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
A successful cross-coupling hinges on a deep understanding of the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This irreversible step oxidizes the palladium center to Pd(II), forming a square planar intermediate. The rate of this step is typically I > Br > OTf >> Cl and is facilitated by electron-rich, bulky phosphine ligands which increase the electron density on the palladium, promoting its insertion into the C-X bond.[7][10]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species [-B(OH)₃]⁻.[11][12] This "ate" complex then exchanges its organic group with the halide on the Pd(II) center. For sterically hindered boronic acids like the topic of this guide, this step can be rate-limiting.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][13] This process is often accelerated by the use of bulky ligands, which create steric strain that is relieved upon elimination of the product.[10][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for a Challenging Substrate
The steric and electronic properties of this compound demand careful selection of reaction parameters to overcome potential hurdles like slow reaction rates and competing side reactions.
-
Catalyst and Ligand Selection: The steric hindrance from the ortho-isopropoxy group necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and also accelerate the rate-limiting reductive elimination step.[15][16] Dialkylbiaryl phosphines are particularly effective for such challenging couplings.[15]
-
Base Selection: The choice of base is critical. While common bases like Na₂CO₃ or K₂CO₃ can be effective, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation of sterically hindered or electronically deactivated boronic acids. The base must be strong enough to form the boronate complex without promoting significant protodeboronation (the undesired cleavage of the C-B bond).[17]
-
Solvent System: Aprotic polar solvents are typically employed. Mixtures of solvents like 1,4-dioxane/water or toluene/water are common.[8] The presence of water can be beneficial, often accelerating the transmetalation step, but must be carefully controlled as excess water can lead to protodeboronation.[12]
Recommended Reaction Parameters
The following table provides validated starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required based on the specific coupling partner.
| Parameter | Aryl Bromide (General) | Aryl Chloride (Challenging) | Aryl Triflate |
| Pd Source (mol%) | Pd(OAc)₂ (2%) or Pd₂(dba)₃ (1%) | Pd₂(dba)₃ (2%) | Pd(OAc)₂ (2%) |
| Ligand (mol%) | SPhos (4%) | Buchwald G3-XPhos (4%) | cataCXium® A (4%) |
| Base (equiv) | K₃PO₄ (2.0) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | THF |
| Temperature (°C) | 80 - 100 | 100 - 110 | 65 - 80 |
| Time (h) | 4 - 16 | 12 - 24 | 6 - 18 |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
Protocol 1: Standard Thermal Conditions for Coupling with an Aryl Bromide
This protocol provides a robust, general procedure for coupling with a standard aryl or heteroaryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and deionized water
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).[2][17]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (5:1 ratio, to make a 0.2 M solution with respect to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[17]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9][13]
Protocol 2: Microwave-Assisted Synthesis for Accelerated Coupling
Microwave irradiation can dramatically reduce reaction times and often improve yields by minimizing the formation of side products.[18]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Buchwald G3-XPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Microwave reaction vial with a stir bar
Procedure:
-
Reagent Addition: In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Buchwald G3-XPhos (0.04 equiv).[17]
-
Solvent Addition: Add degassed toluene (to make a 0.2 M solution) via syringe.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 30-90 minutes with stirring.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality boronic acid. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of catalyst/ligand.2. Switch to a stronger base like Cs₂CO₃.3. Use a fresh batch of boronic acid or consider converting it to a more stable MIDA boronate or trifluoroborate salt.[17][19] |
| Protodeboronation | 1. Reaction temperature is too high.2. Base is too strong or excess water is present.3. Prolonged reaction time. | 1. Lower the reaction temperature and monitor closely.2. Use a less basic medium or anhydrous conditions if possible.3. Stop the reaction as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst deactivation leading to non-catalytic pathways. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Use a slight excess (1.1-1.2 equiv) of the boronic acid, but avoid large excesses.[17] |
| Difficult Purification | 1. Residual boron-containing byproducts.2. Incomplete reaction. | 1. An aqueous wash with a mild base (e.g., NaOH) can sometimes help remove boronic acid-related impurities. Alternatively, a "catch-and-release" purification with a boronic acid scavenger resin can be employed.2. Drive the reaction to full conversion, even if it requires longer times or higher temperatures. |
General Experimental Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction follows a systematic workflow, from careful preparation to final analysis.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (2023). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010). Retrieved from [Link]
-
Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). Retrieved from [Link]
-
Coupling of bromobenzene and phenyboronic acid catalyzed by palladium complex. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchGate. (2023). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010). Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Trifluoromethyl Ketones by Palladium‐Catalyzed Cross‐Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. - Sci-Hub. (n.d.). Retrieved from [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. (2022). Retrieved from [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications - PubMed. (n.d.). Retrieved from [Link]
-
Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing). (n.d.). Retrieved from [Link]
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- 10. portal.tpu.ru [portal.tpu.ru]
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- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
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Application Notes and Protocols for (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid in Medicinal Chemistry
Introduction: A Privileged Scaffold Building Block
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a sophisticated chemical intermediate increasingly recognized for its utility in the synthesis of complex bioactive molecules. Its unique substitution pattern—featuring a sterically demanding ortho-isopropoxy group and a lipophilic, electron-withdrawing trifluoromethoxy group at the para-position—imparts desirable physicochemical properties to the resulting biaryl scaffolds. These properties are often sought after in modern drug discovery to enhance metabolic stability, membrane permeability, and target engagement.
This guide provides an in-depth exploration of the applications of this versatile building block in medicinal chemistry, with a primary focus on its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the rationale behind experimental design, provide a detailed protocol for a representative coupling reaction, and discuss the therapeutic relevance of the resulting molecular architectures, particularly in the realm of kinase inhibition.
The Strategic Advantage of the Substituents
The specific arrangement of the isopropoxy and trifluoromethoxy groups on the phenylboronic acid ring is not arbitrary; each substituent plays a crucial role in influencing both the reactivity of the boronic acid and the pharmacological profile of the final compound.
-
The ortho-Isopropoxy Group: This bulky alkyl ether serves multiple functions. Sterically, it can influence the dihedral angle of the resulting biaryl bond, which can be critical for optimizing binding to the target protein. Electronically, the oxygen atom is a weak electron-donating group, which can modulate the electron density of the aromatic ring. In the context of the Suzuki-Miyaura reaction, the ortho-alkoxy group can present a steric challenge, necessitating carefully optimized reaction conditions to achieve high yields.
-
The para-Trifluoromethoxy Group: The -OCF₃ group is a highly valued substituent in medicinal chemistry. It is a strong electron-withdrawing group, which can significantly impact the pKa of nearby functionalities and influence ligand-protein interactions. Furthermore, its high lipophilicity can enhance cell membrane permeability and bioavailability. Crucially, the trifluoromethoxy group is metabolically stable, often used to block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
The combination of these two groups creates a unique phenylboronic acid that can be used to synthesize biaryl compounds with a specific and desirable property profile for drug development.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a direct route to complex biaryl structures. These biaryl motifs are prevalent in a wide range of clinically successful drugs.
Causality in Experimental Design for a Sterically Hindered Coupling Partner
The ortho-isopropoxy group of this compound introduces significant steric hindrance around the reactive center. This necessitates the use of specialized catalytic systems to overcome the steric barrier and achieve efficient coupling. Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often ineffective for such hindered substrates.
The key to a successful coupling lies in the choice of a palladium precatalyst and, more importantly, a suitable ligand. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are essential.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and subsequent transmetalation with the sterically hindered boronic acid.
The choice of base and solvent is also critical. A moderately strong base, such as potassium carbonate or cesium carbonate, is typically required to activate the boronic acid to form the boronate salt, which is the active species in the transmetalation step. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, must be carefully chosen to ensure the solubility of all reactants and facilitate the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline)
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane.
-
-
Inert Atmosphere:
-
Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add the prepared catalyst solution to the reaction vessel via syringe.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the specific aryl halide.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Applications in Medicinal Chemistry: Targeting Protein Kinases
The biaryl scaffold synthesized using this compound is particularly relevant to the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
A compelling example of a structurally related moiety in a clinically approved drug is found in Ceritinib (LDK378) , a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[2][3] Ceritinib contains a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl group, which is structurally very similar to the scaffold derived from the title boronic acid. The 2-isopropoxy group in Ceritinib is crucial for its high potency and selectivity.
The rationale for using the (2-Isopropoxy-5-(trifluoromethoxy)phenyl) moiety in the design of kinase inhibitors is multifold:
-
Lipophilic Profile: The trifluoromethoxy group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The trifluoromethoxy group is resistant to metabolic degradation, which can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile.
-
Target Engagement: The biaryl scaffold allows for the precise positioning of functional groups to interact with key amino acid residues in the ATP-binding pocket of the target kinase. The steric bulk of the isopropoxy group can induce a specific conformation that enhances binding affinity and selectivity.
Table 1: Physicochemical Properties of Key Functional Groups
| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Roles in Drug Design |
| Isopropoxy (-OCH(CH₃)₂) | ~1.3 | Weakly electron-donating | Steric bulk for conformational control, can improve metabolic stability |
| Trifluoromethoxy (-OCF₃) | ~1.04 | Strongly electron-withdrawing | Increases lipophilicity, enhances metabolic stability, modulates pKa |
Diagram of a Simplified Kinase Signaling Pathway:
Caption: Inhibition of a kinase signaling pathway by a biaryl compound.
Conclusion and Future Perspectives
This compound is a valuable and highly functionalized building block for medicinal chemists. Its strategic combination of a sterically influential ortho-isopropoxy group and a metabolically robust, lipophilic para-trifluoromethoxy group makes it an ideal component for the synthesis of sophisticated biaryl scaffolds. The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions, where careful selection of a suitable palladium catalyst and ligand system is paramount to overcoming its inherent steric hindrance. The resulting biaryl structures are of significant interest in drug discovery, particularly for the development of potent and selective kinase inhibitors. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic properties continues to grow, the use of such precisely engineered building blocks will undoubtedly become even more prevalent in the synthesis of next-generation therapeutics.
References
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]
-
Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]
-
Maiti, S., et al. (2020). Palladium-Catalyzed C(sp²/sp³)-H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]
-
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry. Available from: [Link]
-
Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. ACS Publications. Available from: [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]
-
Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a. Available from: [Link]
-
Google Patents. (2013). (12) United States Patent. Available from: [Link]
-
Semantic Scholar. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Available from: [Link]
-
PubMed. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. Available from: [Link]
-
PubChem. Combination therapy - Patent US-2012184529-A1. Available from: [Link]
-
Semantic Scholar. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Available from: [Link]
- Google Patents. (2020). WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
-
Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Available from: [Link]
- Google Patents. (2007). US7157590B2 - Process for the preparation of 17-phenyl-18,19,20-thinor-pgf 2a and its derivatives.
-
PubMed. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. Available from: [Link]
- Google Patents. (2016). US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl].
-
Royal Society of Chemistry. (2024). Kinases Home. Available from: [Link]
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- 3. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for: (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Introduction: A Modern Building Block for Complex Molecule Synthesis
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a sophisticated chemical building block designed for advanced applications in pharmaceutical and materials science research. Its unique trifluoromethoxy and isopropoxy substitution pattern offers medicinal chemists a valuable tool for modulating key drug-like properties. The trifluoromethoxy (-OCF3) group is a bioisostere of other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, which can lead to better pharmacokinetic profiles.[1][2] The strategic placement of the isopropoxy group can influence the molecule's conformation and reactivity in cross-coupling reactions.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the properties of this compound, a detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction, and insights into its potential in modern synthetic chemistry.
Physicochemical and Reactivity Profile
The properties of this compound are largely dictated by its functional groups. A summary of its key attributes is provided below.
| Property | Value/Description | Rationale and Scientific Context |
| Molecular Formula | C10H12BF3O4 | Derived from its chemical structure. |
| Molecular Weight | 264.01 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for arylboronic acids. |
| Key Functional Groups | Boronic acid (-B(OH)2), Isopropoxy (-OCH(CH3)2), Trifluoromethoxy (-OCF3) | These groups define the molecule's reactivity and utility. |
| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF). Sparingly soluble in water. | The organic substituents enhance solubility in nonpolar solvents. |
| Stability | Moderately stable. Store in a cool, dry place away from light and moisture.[3] | Boronic acids can be susceptible to oxidation and dehydration to form boroxines.[4][5] |
The trifluoromethoxy group significantly enhances lipophilicity, which can improve a drug candidate's ability to cross biological membranes.[1] Furthermore, the carbon-fluorine bonds in the -OCF3 group are exceptionally strong, rendering it highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][6] This metabolic stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[9]
Reaction Workflow
The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Step-by-Step Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Expert Insight: The use of a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the palladium(0) catalyst is sensitive to oxygen.
-
-
Solvent and Base Addition:
-
Degas the solvent mixture (e.g., 1,4-dioxane/water) by bubbling with an inert gas for 20-30 minutes.
-
Prepare a separate solution of the base (e.g., K2CO3, 2.0 equiv) in the degassed water portion of the solvent system.
-
Add the degassed organic solvent to the reaction flask via syringe, followed by the aqueous base solution.
-
Causality Explained: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[10]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).[11]
-
Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product. The choice of eluent for chromatography will depend on the polarity of the product.
-
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.[12]
-
Transmetalation: The organic group (R²) from the boronate species (formed by the reaction of the boronic acid with the base) is transferred to the palladium center, displacing the halide.[10][12]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[12]
Potential Applications in Drug Discovery and Materials Science
Phenylboronic acids are versatile reagents with a growing number of applications.[13] The unique electronic and steric properties imparted by the isopropoxy and trifluoromethoxy substituents make this compound a particularly attractive building block for:
-
Medicinal Chemistry: The introduction of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, which are critical parameters in drug design.[1][6] This building block can be used to synthesize novel compounds for various therapeutic areas.
-
Materials Science: Biaryl structures are common motifs in organic light-emitting diodes (OLEDs), conducting polymers, and liquid crystals. The specific substitution pattern of this boronic acid could be used to fine-tune the electronic and physical properties of these materials.
-
Agrochemicals: The principles of drug design, such as enhancing metabolic stability, are also applicable to the development of new pesticides and herbicides.
Handling and Storage Recommendations
Proper handling and storage are essential to maintain the quality and reactivity of boronic acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Avoid exposure to moisture and light. For long-term storage, refrigeration is recommended.
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Boronic acids can be hygroscopic, so minimize their exposure to the atmosphere.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. Available at: [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available at: [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Available at: [Link]
-
How to Store Boric Acid. Lab Alley. Available at: [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Introduction: A Sterically Encumbered and Electronically Deactivated Boronic Acid
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a sophisticated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its substituents, which allows for the creation of complex biaryl structures that are otherwise difficult to access. The synthesis of substituted biphenyls is a critical endeavor, as these motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2]
The reactivity of this boronic acid in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is dictated by two primary features:
-
Steric Hindrance: The ortho-isopropoxy group presents a significant steric shield around the boronic acid moiety. This bulk can impede the crucial transmetalation step in the catalytic cycle, where the organic fragment is transferred from boron to the palladium center.[3] Consequently, successful coupling often necessitates carefully selected catalysts and ligands that can accommodate this steric demand.[3]
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group at the para-position is a potent electron-withdrawing group. This electronic deactivation can influence the nucleophilicity of the boronic acid and affect the overall reaction kinetics.
Understanding these inherent properties is paramount for designing robust and high-yielding cross-coupling protocols. This guide provides a comprehensive overview of suitable coupling partners and detailed experimental procedures for the effective use of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation, proceeding through a well-established catalytic cycle.[4] The cycle, initiated by a Pd(0) species, involves three key steps: oxidative addition of an organic halide to the palladium center, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[4][5]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Selecting the Optimal Cross-Coupling Partner
The choice of the coupling partner (typically an aryl or heteroaryl halide or pseudohalide) is critical for a successful reaction with this compound. The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl.[6][7]
Suitable Coupling Partners:
-
Aryl Bromides and Iodides: These are the most common and reliable coupling partners. Both electron-rich and electron-deficient aryl bromides and iodides are expected to couple efficiently, although reaction conditions may need to be adjusted accordingly.
-
Heterocyclic Halides: Pyridyl, pyrimidinyl, quinolinyl, and other heterocyclic halides are excellent coupling partners. The presence of heteroatoms can sometimes influence catalyst activity, potentially requiring specific ligand systems.
-
Aryl Chlorides: While more challenging due to the strength of the C-Cl bond, aryl chlorides can be coupled using highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Data Summary: Recommended Reaction Parameters
The following table summarizes recommended starting conditions for coupling this compound with various classes of halides. These are general guidelines, and optimization is often required for novel substrates.
| Coupling Partner (R¹-X) | Recommended Catalyst (mol%) | Recommended Ligand | Recommended Base (eq.) | Solvent System | Temperature (°C) |
| Aryl/Heteroaryl Iodide | Pd(PPh₃)₄ (3-5%) | PPh₃ (in catalyst) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 80-90 |
| Aryl/Heteroaryl Bromide | Pd₂(dba)₃ (1-2%) | SPhos or XPhos (2-4%) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100-110 |
| Aryl/Heteroaryl Chloride | Pd(OAc)₂ (2%) | RuPhos or cataCXium A (4%) | Cs₂CO₃ (3.0) | t-AmylOH | 110-120 |
| Aryl/Heteroaryl Triflate | Pd(OAc)₂ (2%) | P(Cy)₃ (4%) | K₃PO₄ (2.5) | Dioxane | 100 |
Troubleshooting and Key Considerations
-
Protodeboronation: A common side reaction is the protonolysis of the boronic acid, which replaces the B(OH)₂ group with a hydrogen atom. This can be minimized by using a non-aqueous base, ensuring anhydrous solvents, and avoiding excessively long reaction times or high temperatures.
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur. This is often a sign of catalyst decomposition or the presence of oxygen. Thorough degassing and the use of appropriate ligands can mitigate this issue.
-
Low Yields: If yields are low, consider screening different ligands. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often superior to PPh₃.[8] Increasing the catalyst loading or temperature may also be beneficial.
-
Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ are effective for many couplings, modern pre-catalysts (e.g., Buchwald or Fu-type) often offer higher activity, broader substrate scope, and greater air stability, simplifying the experimental setup.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl molecules. Its inherent steric and electronic properties necessitate a rational approach to reaction design. By selecting appropriate coupling partners and employing optimized catalytic systems, particularly those featuring bulky, electron-rich phosphine ligands, researchers can effectively utilize this building block in a wide range of synthetic applications. The protocols and guidelines presented herein provide a solid foundation for achieving successful and high-yielding Suzuki-Miyaura cross-coupling reactions.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic acid. BenchChem.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
- Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57.
-
Barrios-Landeros, F., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2936–2942. [Link]
- Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Proceedings of the Japan Academy, Series B, 78(8), 203-213.
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]
-
MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Biaryl Compounds Using (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Sterically Encumbered and Fluorinated Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals and advanced organic materials underscores the importance of robust synthetic methodologies for its construction. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds between sp²-hybridized centers, offering a broad functional group tolerance and generally mild reaction conditions.[1]
This guide focuses on the application of a specialized building block, (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid , in the synthesis of complex biaryl structures. This reagent is of particular interest to drug development professionals for several key reasons:
-
Steric Hindrance for Modulating Conformation: The ortho-isopropoxy group introduces significant steric bulk adjacent to the reacting boronic acid moiety. This steric encumbrance can enforce a twisted dihedral angle in the resulting biaryl product, a crucial conformational constraint for modulating protein-ligand interactions and optimizing pharmacokinetic properties.
-
Trifluoromethoxy Group for Enhanced Drug-like Properties: The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in contemporary drug design. It significantly increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[2] Furthermore, the -OCF₃ group is metabolically stable and can improve a compound's overall pharmacokinetic profile.[2]
The combination of these two features in a single reagent makes this compound a powerful tool for accessing novel and patentable chemical space. However, the very attributes that make this reagent so valuable also present unique challenges in its application. The steric hindrance of the isopropoxy group can significantly retard the rate of the key transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4] This necessitates the use of highly active catalyst systems and carefully optimized reaction conditions to achieve efficient coupling.
Mechanistic Considerations: Overcoming the Challenges of a Hindered Boronic Acid
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The critical step for sterically hindered boronic acids like this compound is transmetalation . The bulky ortho-isopropoxy group can sterically clash with the palladium center and its associated ligands, hindering the efficient transfer of the aryl group from boron to palladium.
To overcome this challenge, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective for coupling sterically demanding substrates.[3] These ligands promote the formation of a monoligated Pd(0) species, which is more sterically accessible for oxidative addition, and they stabilize the palladium center throughout the catalytic cycle.
Recommended Catalyst Systems and Reagents
Based on literature precedents for the coupling of sterically hindered and electron-deficient arylboronic acids, the following catalyst systems and reagents are recommended for use with this compound.
| Component | Recommended Reagents | Rationale for Selection |
| Palladium Precatalyst | PEPPSI-IPr, Pd₂(dba)₃, Pd(OAc)₂ | PEPPSI-IPr is a highly active, air- and moisture-stable precatalyst. Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors when used with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos, Buchwald-type biaryl phosphines | Bulky, electron-rich ligands that are well-suited for coupling sterically hindered substrates.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are generally effective. K₃PO₄ is often a good first choice. |
| Solvent | Toluene, Dioxane, THF, DME | Aprotic solvents are standard. The choice may depend on the specific substrates and desired reaction temperature. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., PEPPSI-IPr, 2 mol%)
-
Ligand (if using Pd₂(dba)₃ or Pd(OAc)₂, e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (3.0 equiv), and the palladium precatalyst (and ligand, if applicable).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (the aryl bromide).
-
Degassing: If the solvent was not pre-degassed, bubble an inert gas through the reaction mixture for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: A general workflow for the Suzuki-Miyaura coupling protocol.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Use appropriate safety precautions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different precatalyst/ligand system. Ensure proper degassing to prevent catalyst deactivation. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation | Presence of water or protic solvents | Use anhydrous solvents and reagents. |
| Reaction conditions too harsh | Lower the reaction temperature or shorten the reaction time. | |
| Homocoupling of Boronic Acid | Catalyst system promotes homocoupling | Screen different palladium catalysts and ligands. |
Conclusion
This compound is a valuable, albeit challenging, building block for the synthesis of sterically hindered and fluorinated biaryl compounds. The inherent steric and electronic properties of this reagent necessitate the use of highly active palladium catalyst systems, particularly those employing bulky, electron-rich biaryl phosphine ligands. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can effectively utilize this reagent to access novel chemical entities with significant potential in drug discovery and materials science.
References
- Czaplik, W. M., Mayer, M., & Trapp, O. (2009). Sterically Hindered Biaryls by Suzuki-Miyaura Cross-Coupling. Synthesis, 2009(13), 2239-2242.
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(21), 4313-4327.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
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- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functional Group Tolerance and Optimized Protocols for (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a valuable synthetic building block characterized by a unique substitution pattern that imparts both steric and electronic complexity. The presence of a bulky ortho-isopropoxy group and a strongly electron-withdrawing para-trifluoromethoxy group presents distinct challenges and opportunities in cross-coupling chemistry. This guide provides a comprehensive analysis of the functional group tolerance of this reagent in three cornerstone C-C and C-Heteroatom bond-forming reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings. We delve into the mechanistic implications of the substituent effects and provide field-proven, step-by-step protocols designed to maximize reaction efficiency and yield. This document serves as a practical resource for chemists aiming to incorporate this versatile reagent into complex molecule synthesis, offering insights into catalyst selection, reaction optimization, and troubleshooting.
Reagent Profile: Understanding the Structural Nuances
The reactivity of this compound is fundamentally governed by the interplay of its three key substituents. A clear understanding of their individual contributions is critical for rational reaction design.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the reagent's utility in cross-coupling. However, arylboronic acids can be susceptible to protodeboronation, particularly under harsh basic conditions or elevated temperatures. For reactions requiring high stability, conversion to the corresponding pinacol boronate ester or potassium trifluoroborate salt is a highly recommended strategy.[1][2]
-
The ortho-Isopropoxy Group (-O-iPr): This bulky alkyl ether group, positioned directly adjacent to the reaction center, introduces significant steric hindrance. This can impede the approach of the metal catalyst to the boronic acid, slowing the crucial transmetalation step in the Suzuki-Miyaura reaction and affecting coordination in other catalytic cycles.[3][4] Consequently, successful couplings necessitate the use of specialized, sterically demanding ligands that can promote the desired catalytic turnover.[5]
-
The para-Trifluoromethoxy Group (-OCF₃): As a potent electron-withdrawing group, the -OCF₃ substituent renders the phenyl ring electron-deficient. This has several effects:
-
It increases the Lewis acidity of the boronic acid, which can influence transmetalation rates.[6]
-
The -OCF₃ group is exceptionally stable metabolically and chemically, making it a desirable feature in medicinal chemistry for enhancing lipophilicity and pharmacokinetic profiles.[7] Its chemical inertness ensures it remains intact under a wide array of reaction conditions.
-
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1333313-17-9 |
| Molecular Formula | C₁₀H₁₂BF₃O₄ |
| Molecular Weight | 264.01 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Structural Features | ortho-steric hindrance, para-electron-withdrawing character |
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl linkages.[8][9] Due to the steric hindrance of the ortho-isopropoxy group, standard palladium catalysts like Pd(PPh₃)₄ often yield poor results. Success hinges on using a catalyst system that is both highly active and sterically tailored to overcome this challenge.
Mechanistic Considerations & Catalyst Choice
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10] The sterically hindered environment around the boron atom makes transmetalation the likely rate-limiting step. To overcome this, bulky, electron-rich biarylphosphine ligands are essential. Ligands such as SPhos and XPhos, when complexed with palladium, form highly active, low-coordinate Pd(0) species that are capable of efficiently mediating the coupling of sterically demanding partners.[5] Pre-formed catalysts, known as precatalysts (e.g., XPhos Pd G3), are often preferred as they provide greater stability and reproducibility.[9]
Caption: The Suzuki-Miyaura catalytic cycle.
Functional Group Tolerance on the Coupling Partner (Ar-X)
The following table summarizes the compatibility of various functional groups on the aryl halide or triflate partner when coupling with this compound.
| Functional Group (on Ar-X) | Compatibility | Rationale & Recommendations |
| Esters, Amides, Nitriles | ✅✅ | Generally well-tolerated. Use of carbonate bases (K₂CO₃, Cs₂CO₃) is preferred over stronger bases like hydroxides to prevent hydrolysis.[11] |
| Ketones, Aldehydes | ✅✅ | Highly compatible. Aldehydes may be sensitive to very strong bases or high temperatures, but standard Suzuki conditions are usually safe. |
| Ethers, Thioethers | ✅✅ | Inert under typical Suzuki conditions. |
| Nitro (-NO₂) group | ✅ | Tolerated, but can sometimes be reduced by phosphine ligands at high temperatures.[2] Use of milder conditions and shorter reaction times is advised. Monitor for potential side reactions. |
| Halogens (F, Cl) | ✅✅ | Excellent for orthogonal functionalization. The C-Br or C-I bond will react selectively over C-Cl or C-F bonds. |
| Free Amines (-NH₂) | ⚠️ | Can coordinate to and inhibit the palladium catalyst. Protection (e.g., as Boc or Acyl) is strongly recommended. For some unprotected anilines, specific catalyst systems may work.[9] |
| Free Phenols (-OH) | ⚠️ | The acidic proton can interfere with the base and the boronic acid. Protection (e.g., as MOM, TBDMS, or Methyl ether) is the standard approach to ensure high yields. |
Optimized Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura protocol.
-
Reagent Preparation: In a dry Schlenk flask, combine the aryl bromide or iodide (1.0 equiv), this compound (1.3 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) to the flask. Using a syringe, add the degassed solvent system (e.g., Dioxane/H₂O, 5:1 v/v, or 2-MeTHF/H₂O, 10:1 v/v) to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling offers an attractive, often milder alternative to palladium-catalyzed methods for forming C-N and C-O bonds.[12][13] It utilizes an inexpensive copper catalyst and can frequently be run open to the air, making it operationally simple.[14]
Principle and Scope
This reaction is an oxidative coupling where a Cu(II) species facilitates the bond formation between the boronic acid and an N-H or O-H containing substrate.[14][15] The reaction is re-oxidized by atmospheric oxygen, allowing for the use of catalytic copper.[13] The steric hindrance of the ortho-isopropoxy group can be a factor, but the reaction is often tolerant. A wide range of nucleophiles, including anilines, aliphatic amines, phenols, amides, and azoles, are suitable coupling partners.[16]
| Nucleophile Class | Compatibility | Notes |
| Phenols | ✅✅ | Excellent coupling partners. Electron-rich and electron-neutral phenols generally react well. |
| Anilines | ✅✅ | Both primary and secondary anilines are effective. Electron-rich anilines tend to react faster. |
| Aliphatic Amines | ✅ | Primary and secondary amines are viable but can sometimes lead to lower yields due to competitive coordination to the copper center. |
| Amides, Carbamates | ✅ | Generally good substrates for N-arylation. |
| Azoles (e.g., Imidazole) | ✅✅ | Heterocyclic N-H compounds are excellent nucleophiles in Chan-Lam couplings.[12] |
General Protocol for Chan-Lam N-Arylation
-
Reagent Setup: To a vial, add this compound (1.2 equiv), the amine/amide nucleophile (1.0 equiv), Copper(II) acetate (Cu(OAc)₂, 10-20 mol%), and a molecular sieve (4Å) if the reagents are not perfectly dry.
-
Solvent and Base: Add a suitable solvent such as Dichloromethane (DCM) or Methanol (MeOH). Add a base, typically a hindered amine like pyridine or triethylamine (2.0 equiv).
-
Reaction: Stir the mixture vigorously, open to the air, at room temperature for 12-48 hours. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Buchwald-Hartwig Amination: A Robust C-N Coupling Method
For a broad scope of amine couplings, particularly with less reactive or sterically hindered partners, the Buchwald-Hartwig amination is the gold standard.[17] Similar to the Suzuki reaction, its success with the title boronic acid's steric challenge relies heavily on the use of advanced, bulky phosphine ligands.[18][19]
Ligand and Base Considerations
The ortho-isopropoxy group requires a highly active catalyst system.
-
Ligands: Sterically hindered dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos-type) are critical for achieving high yields.[20] These ligands promote the rate-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, though lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may be used for base-sensitive substrates.[19]
General Protocol for Buchwald-Hartwig Amination
-
Inert Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) to a dry reaction tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the tube and heat to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor by LC-MS or GC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
References
- Hao, W., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids.
- Qureshi, Z. S., & Deshmukh, K. M. (2012). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.
- Kaur, N., & Kishore, D. (2014). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid with different substrates.
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[Link]
-
Murtala, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Documentation.[Link]
-
Rossi, S. A., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research.[Link]
- Saini, V., & Kapoor, K. K. (2022). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.
- Hesp, K. D., & Ruck, R. T. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.[Link]
-
Chen, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry.[Link]
-
Urgaonkar, S., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.[Link]
- Sain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis.
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.[Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wang, Z., et al. (2023). Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity. Catalysis Science & Technology.[Link]
-
Halime, Z., & Blanrue, A. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules.[Link]
- Echemi. (n.d.). (2-isopropoxy-5-trifluoromethylphenyl)boronic acid. Echemi.com.
- BenchChem. (n.d.). 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid. BenchChem.
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Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews.[Link]
- BLDpharm. (n.d.). This compound. BLDpharm.
- Lead Sciences. (n.d.). (2-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid. Leadsciences.com.
- Labsolu. (n.d.). [2-isopropoxy-5-(trifluoromethoxy)phenyl]boronic acid. Labsolu.ca.
- Sigma-Aldrich. (n.d.). (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid. Sigmaaldrich.com.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Tcichemicals.com.
-
Smith, C. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.[Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.[Link]
-
Grajewski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Grajewski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yoneda.eu.
Sources
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- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support center for advanced organic intermediates. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for planning and executing the synthesis.
Q1: What are the most viable synthetic routes for preparing this compound?
A1: The most common and logical approach involves a halogen-metal exchange followed by borylation. The two primary routes starting from a halogenated precursor, such as 1-bromo-2-isopropoxy-5-(trifluoromethoxy)benzene, are:
-
Organolithium Route (Lithiation-Borylation): This involves treating the aryl bromide with an organolithium reagent (e.g., n-BuLi or s-BuLi) at low temperatures, followed by quenching the resulting aryllithium intermediate with a borate ester like trimethyl borate or triisopropyl borate.[1][2] This method is often high-yielding but requires strict anhydrous conditions and cryogenic temperatures.
-
Grignard Route: This involves forming an aryl Grignard reagent by reacting the aryl bromide with magnesium metal.[3][4] The Grignard reagent is then reacted with a borate ester. While potentially safer and less temperature-sensitive than the organolithium route, Grignard formation can sometimes be sluggish or fail with deactivated or sterically hindered substrates.[5]
Q2: How do the electron-withdrawing properties of the trifluoromethoxy (-OCF₃) group influence the synthesis?
A2: The -OCF₃ group is strongly electron-withdrawing, which has several implications.[6][7] It increases the acidity of the aromatic protons, which can be a factor in directed ortho-metalation if not starting from a halogenated precursor. More importantly, its inductive effect can make the formation of a Grignard reagent more challenging compared to electron-neutral or electron-rich arenes.[5] However, this electron-withdrawing nature also stabilizes the final boronic acid product by increasing its Lewis acidity.[8]
Q3: What are the key stability concerns for the final boronic acid product?
A3: Phenylboronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or prolonged storage.[9][10] This is a reversible process, and the boronic acid can often be regenerated by treatment with water. To minimize boroxine formation, it is recommended to store the final product under an inert atmosphere (e.g., argon) at low temperatures.[10] Additionally, protodeborylation (loss of the B(OH)₂ group) can occur under harsh acidic or basic conditions, although arylboronic acids with electron-withdrawing groups are generally more stable.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, organized by procedural stage.
Issue 1: Halogen-Metal Exchange Failure
Q: My Grignard reaction with 1-bromo-2-isopropoxy-5-(trifluoromethoxy)benzene fails to initiate. What's wrong?
A: This is a classic challenge in Grignard synthesis. Several factors could be at play:
-
Cause 1: Inactive Magnesium Surface: The magnesium turnings are likely coated with a passivating layer of magnesium oxide.
-
Cause 2: Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C overnight) and assembled hot under a positive pressure of inert gas (argon or nitrogen).[11] Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Cause 3: Inhibitory Effect of the Substrate: The combination of steric hindrance from the ortho-isopropoxy group and the electron-withdrawing -OCF₃ group may make the aryl bromide less reactive towards magnesium.
-
Solution: If activation methods fail, consider switching to the organolithium route. Halogen-lithium exchange with n-BuLi or s-BuLi at low temperatures (e.g., -78°C) is typically much faster and more reliable for electronically challenging substrates.[1]
-
Issue 2: Low Yield After Borylation & Work-up
Q: I've successfully formed the organometallic intermediate, but my yield of boronic acid after adding the borate ester and quenching is very low.
A: Low yields at this stage often point to issues with the borylation or hydrolysis steps.
-
Cause 1: Inefficient Borylation: The reaction between the organometallic species and the borate ester may be incomplete.
-
Solution: Maintain very low temperatures (typically -78°C) during the addition of the borate ester (e.g., triisopropyl borate or trimethyl borate) to the organolithium or Grignard reagent.[12] This minimizes side reactions, such as the formation of diarylborinic or triarylborane species from reaction of the initial product with more organometallic reagent.[13] Allow the reaction to warm slowly to room temperature to ensure it goes to completion.
-
-
Cause 2: Protodeborylation during Work-up: Premature or overly aggressive acidic work-up can lead to the cleavage of the C-B bond, replacing it with a C-H bond and regenerating the starting arene without the boron moiety.
-
Solution: Perform a careful, pH-controlled work-up. First, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.[14] After extraction, the hydrolysis of the borate ester to the boronic acid should be done with a controlled amount of acid (e.g., 1M HCl), ensuring the pH does not become excessively low. Monitor the pH throughout the process.
-
-
Cause 3: Product Loss During Extraction: Phenylboronic acids can have some solubility in the aqueous phase, especially if the pH is too high (forming the boronate salt).
-
Solution: After acidification, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like ethyl acetate or dichloromethane to recover all of the product.[14]
-
Issue 3: Product Purity and Characterization
Q: My final product is an impure white solid that gives a complex NMR spectrum. What are the likely contaminants?
A: Several byproducts are common in this synthesis.
-
Contaminant 1: Boroxine: As mentioned in the FAQ, this is the cyclic anhydride of the boronic acid. In the ¹H NMR, you may see broadened peaks. In ¹¹B NMR, boroxines typically appear at a different chemical shift than the corresponding boronic acid.
-
Troubleshooting: Dissolving the crude product in a solvent mixture containing a small amount of water (e.g., acetone/H₂O) and then re-evaporating can help hydrolyze the boroxine back to the boronic acid before final purification.
-
-
Contaminant 2: Deborylated Starting Material: This is the arene (2-isopropoxy-5-(trifluoromethoxy)benzene) formed from protodeborylation.
-
Troubleshooting: This impurity can be removed via recrystallization or silica gel chromatography. Optimizing the work-up procedure to be less harsh will minimize its formation.
-
-
Contaminant 3: Biphenyl Homocoupling Product: This is a common byproduct in Grignard reactions, arising from the coupling of the Grignard reagent with unreacted aryl bromide.[11]
-
Troubleshooting: This side reaction is favored by higher temperatures and concentrations.[11] Ensure the Grignard formation is performed at a controlled temperature and the aryl bromide is added slowly to the magnesium suspension. This byproduct is non-polar and can typically be separated by chromatography.
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Synthesis via Lithiation-Borylation
This protocol is recommended for its reliability with electronically challenging substrates.
Caption: Decision tree for troubleshooting low product yield.
Table 1: Comparison of Borylation Reagents
| Reagent | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Key Considerations |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | 68-69 | Highly reactive and efficient. More prone to over-addition to form borinic/borane species if not controlled. |
| Triethyl borate | B(OCH₂CH₃)₃ | 145.99 | 117-118 | Good general-purpose reagent. |
| Triisopropyl borate | B(Oi-Pr)₃ | 188.08 | 139-141 | Bulkier groups can offer better control and reduce the rate of multiple additions. Often the preferred choice. [12] |
| Pinacolborane | C₆H₁₃BO₂ | 127.98 | 135 | Used for direct C-H borylation or Miyaura borylation, not typically for quenching organometallics. [1] |
References
- Ishiyama, T., & Miyaura, N. (2004). A New Synthetic Method for Arylboronic Acids. Organic Syntheses, 80, 105.
-
Lopes, D., & Fernandes, A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3247. [Link]
-
Szabó, K. J. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(50), 20958–20963. [Link]
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC, 8(4), 1-18. [Link]
- Clariant GmbH. (2003). Process for the preparation of substituted phenylboronic acids.
-
Aggarwal, V. K., et al. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. Angewandte Chemie International Edition, 59(13), 5143-5147. [Link]
-
Li, G., et al. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Molecules, 28(16), 5988. [Link]
-
Szneler, E., & Kaczmarczyk, G. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2344. [Link]
-
Vaultier, M., & Pucheault, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(9), 2697. [Link]
-
Leazer, J. L., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 655–657. [Link]
-
University of Michigan. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Technical Support Center: Optimizing Suzuki Coupling with (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with sterically hindered and electron-deficient substrates, such as (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance your reaction yields and purity.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the success of this reaction is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent, especially when dealing with challenging substrates.[1][4][5][6] The boronic acid in focus, this compound, presents a classic case of a sterically hindered and electronically deactivated coupling partner. The ortho-isopropoxy group poses a significant steric challenge, while the trifluoromethoxy group is strongly electron-withdrawing. These characteristics can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, often leading to low yields.[7]
This guide is structured to address these specific challenges in a practical, question-and-answer format, moving from frequently asked questions to a detailed troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a very low yield. What are the most probable causes?
A1: Low yields with this specific boronic acid are typically rooted in its inherent steric hindrance and electronic deactivation. The bulky ortho-isopropoxy group can slow down the crucial transmetalation step in the Suzuki catalytic cycle.[7] Additionally, the electron-withdrawing trifluoromethoxy group reduces the nucleophilicity of the aryl group being transferred to the palladium center.[5][8] Common contributing factors include suboptimal catalyst/ligand selection, an inappropriate base, or unfavorable reaction conditions.[9]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[8][10] It is crucial to ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This involves properly degassing your solvents and reaction vessel.[8] The choice of palladium source can also play a role; using a Pd(II) precatalyst that requires in-situ reduction can sometimes lead to increased homocoupling.[10] Employing a well-defined Pd(0) source or a precatalyst that rapidly generates the active catalytic species can mitigate this issue.[7]
Q3: What is protodeboronation, and could it be affecting my reaction?
A3: Protodeboronation is a competing side reaction where the boronic acid reacts with a proton source (often water or protic solvents) to replace the boronic acid group with a hydrogen atom.[11] This is a particularly prevalent issue with electron-deficient boronic acids, like the one .[12][13] Using anhydrous solvents and a non-aqueous base can help minimize protodeboronation. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from this side reaction.[12]
Q4: Should I be concerned about the stability of this compound?
A4: Yes, boronic acids can degrade over time, especially if exposed to air and moisture. It is always best practice to use fresh, high-purity boronic acid.[11] If you suspect your starting material has degraded, you can check its purity by NMR. For challenging substrates, consider converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a boronate ester.[14]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reaction.
Issue 1: Low to No Product Formation
If you are observing minimal or no formation of your desired product, a systematic screening of reaction parameters is the most effective approach.[11]
The choice of the palladium catalyst and its associated ligand is paramount for overcoming the steric and electronic challenges of your substrate.[7] For sterically demanding couplings, bulky and electron-rich ligands are often necessary to promote the desired reaction.[7][15][16]
-
Recommended Ligands: Consider using biaryl phosphine ligands such as XPhos , SPhos , or RuPhos . These have demonstrated effectiveness for hindered substrates.[7] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[7][15]
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may be necessary to achieve a satisfactory conversion.[7]
-
Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it may require higher temperatures and longer reaction times for challenging substrates.[1] Consider using more modern and robust precatalysts like XPhos Pd G2 or XPhos Pd G3 , which are often more active and air-stable.[7]
| Catalyst System | Ligand Type | Key Advantages for this Substrate | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | 1-2 |
| XPhos Pd G3 | Palladacycle precatalyst | Air-stable, provides a stable source of the active Pd(0) catalyst.[7] | 1-2 |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, but may have lower activity for this substrate.[5] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable, but may not be as active as Buchwald-type systems.[5] | 2-5 |
The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] For sterically hindered couplings, stronger bases are often required.
-
Recommended Bases: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[4][7] Cs₂CO₃ is particularly effective due to its higher solubility in organic solvents.[4]
-
Avoid Weaker Bases: Weaker bases like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) may not be sufficient to promote the reaction with this challenging substrate.[4]
The solvent can significantly influence the reaction rate and yield by affecting the solubility of reagents and the stability of catalytic intermediates.[6][17]
-
Recommended Solvents: Aprotic polar solvents are generally a good starting point. 1,4-Dioxane , toluene , and tetrahydrofuran (THF) , often with a small amount of water, are commonly used.[6][7]
-
Anhydrous Conditions: Given the propensity for protodeboronation, starting with anhydrous solvents under an inert atmosphere is highly recommended.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this Suzuki coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling.
The Catalytic Cycle: Understanding the "Why"
A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting. The efficiency of each step is influenced by the electronic and steric properties of the substrates and reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
With this compound, the Transmetalation step is often rate-limiting due to steric hindrance from the ortho-isopropoxy group and reduced nucleophilicity from the trifluoromethoxy group. The use of bulky, electron-rich ligands on the palladium center can accelerate this step by promoting the formation of the key intermediate.[7] The subsequent Reductive Elimination to form the desired biaryl product can also be hindered by sterics, further emphasizing the need for a well-chosen ligand.[7]
References
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (n.d.).
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (n.d.).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (n.d.).
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem. (n.d.).
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 19, 2026, from [Link]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020, May 13). Retrieved January 19, 2026, from [Link]
- Technical Support Center: Optimizing Suzuki Coupling Reactions - Benchchem. (n.d.).
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 19, 2026, from [Link]
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
- What are the key steps involved in the general procedure of the Suzuki reaction? (n.d.).
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved January 19, 2026, from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved January 19, 2026, from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025, August 9). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. (n.d.). Retrieved January 19, 2026, from [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
preventing deboronation of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Welcome to the dedicated support center for (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the common yet often misunderstood issue of deboronation. Our goal is to empower you with the knowledge to ensure the integrity of your starting material and the success of your synthetic endeavors.
Understanding the Challenge: The Fragility of the C-B Bond
This compound is a valuable building block in modern organic synthesis, particularly in cross-coupling reactions. However, the carbon-boron bond is susceptible to cleavage, a process known as deboronation or protodeboronation, which leads to the formation of the corresponding arene (1-isopropoxy-4-(trifluoromethoxy)benzene) and boric acid. This degradation pathway can significantly lower reaction yields and introduce impurities, complicating downstream processes. The electronic nature of the substituents on the phenyl ring—the electron-donating isopropoxy group and the strongly electron-withdrawing trifluoromethoxy group—creates a unique electronic environment that influences the stability of the C-B bond.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling and use of this compound.
Q1: What are the optimal storage conditions for this compound to minimize deboronation?
A1: Proper storage is the first line of defense against deboronation. Boronic acids are sensitive to moisture and heat. We recommend storing the compound at low temperatures, ideally between 2-8 °C, in a desiccator under an inert atmosphere (e.g., argon or nitrogen). The vial should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, keeping it in a freezer at -20 °C is also a viable option.
Q2: I suspect my boronic acid has started to deboronate. How can I check its purity?
A2: The most straightforward method to assess the purity of your boronic acid is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR can reveal the presence of the deboronated byproduct, 1-isopropoxy-4-(trifluoromethoxy)benzene. You can also use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the extent of degradation. A melting point analysis can also be indicative, as the presence of impurities will typically depress and broaden the melting point range.
Q3: Can I recrystallize this compound if it has partially degraded?
A3: Recrystallization can be an effective method to purify partially degraded boronic acids. However, the choice of solvent is critical to avoid further deboronation during the process. A non-polar, anhydrous solvent system is generally preferred. For instance, a mixture of a non-polar solvent like heptane or toluene with a minimal amount of a slightly more polar solvent to aid dissolution at elevated temperatures can be effective. It is crucial to perform the recrystallization quickly and to dry the purified solid thoroughly under vacuum.
Q4: Are there any alternatives to using the free boronic acid to avoid deboronation?
A4: Yes, boronic acid derivatives such as potassium trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates offer enhanced stability. These derivatives are often more resistant to deboronation under storage and certain reaction conditions. The boronic acid can be regenerated from these protected forms in situ or used directly in the coupling reaction with appropriate modifications to the protocol.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is one of the most common applications for this boronic acid. Below is a troubleshooting guide to address low yields or reaction failures likely caused by deboronation.
Visualizing the Problem: The Protodeboronation Pathway
Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.
Comparative Analysis of Reaction Conditions
| Parameter | Condition Leading to Deboronation (Low Yield) | Optimized Condition (High Yield) | Rationale |
| Solvent | Wet or protic solvents (e.g., technical grade DMF, ethanol) | Dry, aprotic solvents (e.g., anhydrous dioxane, toluene, THF) | Protic solvents can be a source of protons that facilitate protodeboronation. |
| Base | Strong aqueous bases (e.g., NaOH, KOH) | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong bases can accelerate the decomposition of the boronic acid. |
| Temperature | Prolonged heating at high temperatures (>100 °C) | Lower reaction temperatures (80-90 °C) or shorter reaction times | High temperatures can promote thermal decomposition of the boronic acid. |
| Atmosphere | Air | Inert atmosphere (Argon or Nitrogen) | Oxygen can lead to oxidative degradation pathways. |
| Water Content | Adventitious water from reagents or solvents | Rigorously dried reagents and solvents; use of molecular sieves | Water is a key reagent in the protodeboronation reaction. |
Step-by-Step Protocol to Mitigate Deboronation in Suzuki-Miyaura Coupling
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas.
-
Use anhydrous solvents from a solvent purification system or from a freshly opened sealed bottle.
-
Ensure all other reagents (aryl halide, base, catalyst) are of high purity and dry.
-
-
Reaction Setup:
-
Assemble the reaction vessel under a positive pressure of argon or nitrogen.
-
Add the palladium catalyst, ligand, and base to the reaction flask.
-
Add this compound and the aryl halide.
-
Degas the solvent by bubbling with argon for 15-20 minutes before adding it to the reaction flask via cannula or syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the optimized temperature (e.g., 80-90 °C).
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for completion to minimize exposure of the boronic acid to harsh conditions.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Workflow for Preventing Deboronation
Caption: Optimized workflow for Suzuki-Miyaura coupling to prevent deboronation.
References
-
Title: Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Source: John Wiley & Sons URL: [Link]
-
Title: Organotrifluoroborates: A New Class of Reagents for Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Base-Mediated Protodeboronation of Arylboronic Acids: A Mechanistic Study Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Navigating Side Reactions in (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic Acid Couplings
Welcome to the technical support center dedicated to providing in-depth guidance on the use of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction outcomes. The unique substitution pattern of this boronic acid, featuring a sterically demanding ortho-isopropoxy group and a strongly electron-withdrawing para-trifluoromethoxy group, presents a specific set of challenges that require careful consideration of reaction parameters. This guide provides a detailed analysis of potential side reactions and offers field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Issue 1: Low Yield and the Presence of an Unexpected Side Product - 1-Isopropoxy-4-(trifluoromethoxy)benzene.
Q1: My reaction has a low yield of the desired product, and I've identified 1-isopropoxy-4-(trifluoromethoxy)benzene as a major byproduct. What is causing this?
A1: The formation of 1-isopropoxy-4-(trifluoromethoxy)benzene is a classic indicator of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture. The structure of this compound makes it particularly susceptible to this undesired pathway.
Several factors contribute to the propensity of this boronic acid to undergo protodeboronation:
-
Steric Hindrance: The ortho-isopropoxy group creates significant steric bulk around the carbon-boron bond, which can slow down the rate of the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. If the rate of transmetalation is not competitive, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of decomposition pathways like protodeboronation.
-
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the stability of the aryl-boron bond. While electron-withdrawing groups can sometimes stabilize arylboronic acids, the interplay with the ortho-alkoxy group can be complex.
-
Reaction Conditions: The presence of protic solvents (like water or alcohols), acidic or strongly basic conditions, and elevated temperatures can all accelerate the rate of protodeboronation.
Q2: How can I definitively confirm that protodeboronation is occurring in my reaction?
A2: The most direct way to confirm protodeboronation is to monitor your reaction over time using analytical techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You can track the disappearance of your starting boronic acid and the appearance of both your desired product and the protodeboronated byproduct. The mass of the byproduct will correspond to 1-isopropoxy-4-(trifluoromethoxy)benzene.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are sufficiently volatile, GC-MS is also an excellent method for monitoring the reaction progress and identifying the byproduct.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: By taking aliquots of your reaction mixture at different time points (and quenching them appropriately), you can use ¹H NMR to observe the appearance of new aromatic signals corresponding to the protodeboronated species and the disappearance of the characteristic signals of the boronic acid.
Q3: What specific steps can I take to minimize protodeboronation and improve the yield of my desired product?
A3: Minimizing protodeboronation requires a multi-faceted approach focused on optimizing the reaction conditions to favor the productive cross-coupling pathway. Here is a summary of key strategies:
| Strategy | Recommendation | Rationale |
| Choice of Base | Use a weaker, non-nucleophilic base such as K₃PO₄ or K₂CO₃. | Strong bases, especially hydroxides, can promote base-catalyzed protodeboronation. |
| Solvent System | Employ anhydrous solvents. If an aqueous base is necessary, minimize the amount of water. | Water is a primary proton source for protodeboronation. |
| Temperature Control | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. | Higher temperatures can accelerate the rate of decomposition pathways. |
| Catalyst System | Use a highly active catalyst system that promotes rapid cross-coupling. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium precatalyst (e.g., XPhos Pd G3) are often effective for sterically hindered substrates. | A faster catalytic cycle will outcompete the slower protodeboronation side reaction. |
| Boronic Acid Stability | Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate or a potassium organotrifluoroborate, which slowly releases the active boronic acid under the reaction conditions. | This strategy keeps the instantaneous concentration of the sensitive free boronic acid low, thus minimizing its decomposition. |
Below is a DOT script for a logic diagram to guide your troubleshooting process for protodeboronation.
Issue 2: Formation of a Dimeric Byproduct.
Q1: My reaction mixture contains a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid, 4,4'-diisopropoxy-2,2'-bis(trifluoromethoxy)biphenyl. What is this side reaction, and how can I prevent it?
A1: This byproduct is the result of homocoupling (also known as oxidative homocoupling), where two molecules of the boronic acid react with each other to form a symmetrical biaryl. This is another common side reaction in palladium-catalyzed couplings.
Homocoupling can be promoted by several factors:
-
Presence of Oxidants: Oxygen in the reaction mixture can facilitate the oxidative homocoupling pathway.
-
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling than others.
-
Reaction Conditions: High temperatures and certain bases can also contribute to an increase in homocoupling.
Q2: What are the most effective strategies to suppress the homocoupling of this compound?
A2: Suppressing homocoupling involves both careful control of the reaction atmosphere and optimization of the catalytic system.
| Strategy | Recommendation | Rationale |
| Inert Atmosphere | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | This minimizes the presence of oxygen, a key promoter of oxidative homocoupling. |
| Ligand Selection | Use bulky, electron-rich ligands such as the Buchwald-type ligands (SPhos, XPhos, etc.). | These ligands often favor the desired cross-coupling pathway over homocoupling. |
| Slow Addition | If homocoupling is severe, consider adding the boronic acid solution slowly to the reaction mixture over a period of time using a syringe pump. | This maintains a low concentration of the boronic acid at any given moment, disfavoring the bimolecular homocoupling reaction. |
| Catalyst Choice | Experiment with different palladium precatalysts to find one that minimizes homocoupling for your specific substrate combination. | The nature of the ancillary ligands on the precatalyst can influence the propensity for side reactions. |
Below is a DOT script illustrating the competing pathways of cross-coupling and homocoupling.
General Protocol for Mitigating Side Reactions
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize both protodeboronation and homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-3 mol%)
-
XPhos (or corresponding ligand) (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, potassium phosphate, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add the this compound as a solid or dissolved in a minimum amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary) and monitor the progress by LC-MS or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
improving solubility of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid for reactions
Technical Support Center: Boronic Acid Reaction Optimization
Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, a common reagent in cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its poor solubility in common reaction solvents?
A1: The solubility of this boronic acid is governed by a delicate balance of its structural features and its chemical equilibria in solution.
-
Molecular Polarity: The molecule possesses both nonpolar (isopropoxy, phenyl ring) and highly polar (boronic acid, trifluoromethoxy) groups. This amphiphilic nature means it is often not perfectly soluble in either purely nonpolar solvents (like hexanes) or highly polar protic solvents. Phenylboronic acid, a related parent compound, is soluble in most polar organic solvents but poorly soluble in nonpolar ones like hexanes[1].
-
Hydrogen Bonding: The two hydroxyl groups on the boron atom are strong hydrogen bond donors and acceptors. In the solid state, these lead to the formation of an extensive hydrogen-bonded network, which must be overcome by the solvent for dissolution to occur[1].
-
Boroxine Formation: A critical and often overlooked factor is the propensity of boronic acids to undergo dehydration, especially in the solid state or in anhydrous nonpolar solvents. Three molecules of the boronic acid can condense to form a cyclic trimeric anhydride called a boroxine[2][3]. These boroxines are typically more nonpolar and crystalline than the parent boronic acid, often leading to significantly lower solubility in the desired reaction media. This equilibrium is reversible in the presence of water.
Caption: Key equilibria of boronic acids in solution.
Q2: I'm starting a Suzuki-Miyaura coupling reaction. Which solvents and bases should I consider first to maximize the solubility of my boronic acid?
A2: The choice of solvent and base are critically linked. For Suzuki-Miyaura reactions, a common strategy is to use a biphasic solvent system, which directly addresses the solubility of both the organic substrates and the inorganic base.[4][5]
Solvent Selection: A range of organic solvents can be used, often in combination with water.[4] Ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF) are excellent starting points.[4][6] The ideal choice depends on the specific coupling partners and reaction temperature.
Base Selection & The Boronate Anion: The base does more than just drive the catalytic cycle; it plays a crucial role in solubilizing the boronic acid. Boronic acids are Lewis acids that react with bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in the presence of water to form a tetrahedral boronate anion ([R-B(OH)₃]⁻).[7][8] This anionic species is significantly more polar and water-soluble than the neutral boronic acid, which can dramatically increase its concentration in the aqueous phase of a biphasic system, thereby facilitating transmetalation to the palladium catalyst.
Recommended Starting Conditions: A robust starting point is a 4:1 to 5:1 mixture of Dioxane/Water or Toluene/Water with K₂CO₃ or K₃PO₄ as the base.[4][5][6] The small amount of water is sufficient to dissolve the base and form the soluble boronate anion, while the bulk organic solvent dissolves the aryl halide and the palladium catalyst complex.
| Solvent System | Common Bases | Rationale & Considerations |
| Toluene / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | Excellent for higher temperatures. Good phase separation. |
| Dioxane / H₂O | K₂CO₃, NaOH, KOtBu | Miscible system at higher temperatures, creating a pseudo-homogenous phase. Dioxane is a common and effective choice.[6] |
| THF / H₂O | K₂CO₃, Cs₂CO₃ | Good for lower to moderate temperatures. THF is a strong coordinating solvent. |
| DMF or Acetonitrile / H₂O | K₂CO₃, Et₃N | Polar aprotic solvents can fully solubilize all components, creating a homogenous system. Can be beneficial if phase transfer is slow.[9] |
Table 1: Recommended starting solvent and base combinations for Suzuki-Miyaura coupling to enhance boronic acid solubility.
Q3: My reaction is sluggish, and I suspect poor solubility is the cause even with a co-solvent. What is the next troubleshooting step?
A3: If a standard biphasic system is ineffective, the issue may be poor stability or insufficient activation of the boronic acid. Two advanced strategies can be employed: converting the boronic acid to a more reactive trifluoroborate salt or protecting it as a boronate ester.
Strategy 1: In Situ Formation of Potassium Aryltrifluoroborates (R-BF₃K) Potassium aryltrifluoroborate salts are often crystalline, air-stable solids that are less prone to protodeboronation than their boronic acid counterparts.[5] They act as a "slow-release" source of the boronic acid under the basic reaction conditions, maintaining a low, steady concentration of the active species.[7][10] This can prevent side reactions associated with high concentrations of boronic acid.
Strategy 2: Conversion to a Boronate Ester This is a highly effective and widely used strategy. Converting the boronic acid to a boronate ester, most commonly the pinacol ester , offers several advantages:
-
Enhanced Solubility: Boronate esters are significantly more soluble in common organic solvents (ethers, hydrocarbons, esters) than the parent boronic acids.[11]
-
Improved Stability: They are robust against protodeboronation and do not form boroxines, making them easier to handle, purify, and store.[4]
-
Controlled Release: The ester is cleaved under the basic reaction conditions to slowly generate the active boronic acid/boronate species, minimizing decomposition pathways.[7]
Caption: A decision workflow for troubleshooting boronic acid solubility issues.
Experimental Protocols
Protocol 1: Systematic Screening of Solvents and Bases
This protocol outlines a parallel screening approach to quickly identify optimal reaction conditions.
-
Array Setup: Arrange 4-6 microwave vials or reaction tubes in a reaction block.
-
Reagent Addition (Constant): To each vial, add:
-
This compound (1.1-1.5 equiv.)
-
Aryl halide partner (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
An internal standard for GC or LC-MS analysis.
-
-
Variable Addition:
-
Vial 1: Toluene/H₂O (5:1), K₂CO₃ (2.5 equiv.)
-
Vial 2: Dioxane/H₂O (5:1), K₂CO₃ (2.5 equiv.)
-
Vial 3: Toluene/H₂O (5:1), K₃PO₄ (2.5 equiv.)
-
Vial 4: Dioxane/H₂O (5:1), K₃PO₄ (2.5 equiv.)
-
-
Reaction Execution: Seal the vials, purge with an inert gas (Argon or Nitrogen), and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 2-4 hours).
-
Analysis: Cool the reactions, quench with water, and extract the organic components with a solvent like ethyl acetate. Analyze the organic extract by LC-MS or GC-FID to determine the consumption of starting material and formation of product relative to the internal standard.
Protocol 2: Preparation and Use of the Pinacol Boronate Ester
This two-step protocol first converts the boronic acid to its more stable and soluble ester form.
Step A: Synthesis of (2-(2-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
-
Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like THF or Dichloromethane.
-
Reagent Addition: Add pinacol (1.1 equiv.) to the solution.
-
Dehydration: Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄), and stir the mixture at room temperature. The reaction progress can be monitored by TLC or NMR. The reaction is typically complete within a few hours.
-
Workup: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the next step or can be purified by column chromatography on silica gel.
Step B: Suzuki-Miyaura Coupling using the Pinacol Ester
-
Reagent Addition: To a reaction vial, add the pinacol ester from Step A (1.1-1.5 equiv.), the aryl halide partner (1.0 equiv.), the palladium catalyst, and the chosen base (K₂CO₃, K₃PO₄).
-
Solvent: Use a solvent system appropriate for the ester, which is now more soluble. Anhydrous conditions using solvents like dioxane or toluene are often effective.[4]
-
Execution & Analysis: Proceed with the reaction as described in Protocol 1 (steps 4 and 5). The base is still required to hydrolyze the ester in situ and drive the catalytic cycle.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Kirchner, P. H., et al. (2023). A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
-
Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
AA Blocks. Chemistry Of Boronic Esters. [Link]
-
ACS Publications. Development of Organic Transformations Based on Protodeboronation. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
ACS Publications. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]
-
ResearchGate. Effect of pH on boric acid and borate distribution in seawater. [Link]
-
ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
-
ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
ACS Publications. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. [Link]
-
ACS Publications. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
NIH. A Water-Stable Boronate Ester Cage. [Link]
-
SciSpace. Solubility of phenylboronic compounds in water. [Link]
-
ResearchGate. Variation of pH as a function of boric acid concentration including the.... [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
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- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
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- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. aablocks.com [aablocks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
large-scale synthesis issues with (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Welcome to the Technical Support Center for the synthesis of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid . As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established chemical principles with practical, field-tested insights to help you navigate the challenges of synthesizing this valuable compound on a large scale. This resource is designed for researchers, chemists, and process development professionals who require reliable, scalable, and reproducible synthetic methods.
Introduction: The Role of this compound
This compound is a highly functionalized building block crucial in modern medicinal chemistry and materials science. Its unique substitution pattern—featuring a bulky isopropoxy group ortho to the boronic acid and an electron-withdrawing trifluoromethoxy group—makes it an important component in Suzuki-Miyaura cross-coupling reactions for creating complex biaryl structures.[1][2] These structures are often key scaffolds in the development of novel pharmaceuticals and advanced organic materials.[3][4]
However, its synthesis, particularly at scale, is not without challenges. Issues such as low yields, difficult purifications, and product instability are common hurdles. This guide provides a structured approach to understanding and overcoming these problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to prepare this compound?
The most prevalent and industrially viable method is the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.[5][6][7] This typically involves two main pathways for generating the key intermediate:
-
Grignard Reaction: Starting from 1-bromo-2-isopropoxy-5-(trifluoromethoxy)benzene, a Grignard reagent is formed using magnesium metal. This is then reacted with a trialkyl borate (e.g., trimethyl or triisopropyl borate) at low temperatures.[8][9]
-
Organolithium Reaction: The same bromo-aromatic starting material can be treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to perform a metal-halogen exchange, followed by trapping with the borate ester.
Both routes are effective, but the Grignard method is often preferred for large-scale synthesis due to better cost-effectiveness and milder reaction conditions compared to the cryogenic temperatures often required for organolithium chemistry.[10]
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
Safety is paramount. The key hazards are associated with the organometallic intermediates and solvents:
-
Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and will ignite spontaneously on contact with air or moisture. They must be handled under a strictly inert atmosphere (Nitrogen or Argon).[11]
-
Grignard Reagents: While less pyrophoric than organolithiums, they are highly reactive with water, protic solvents, and atmospheric oxygen. The formation reaction can be highly exothermic and requires careful temperature control.
-
Boron-Containing Reagents: Trialkyl borates are flammable. Boronic acids themselves can be irritants to the skin, eyes, and respiratory system.[5][12]
-
Solvents: Anhydrous ethers like THF or 2-MeTHF are typically used. These are highly flammable and can form explosive peroxides over time. Always use freshly distilled or inhibitor-tested solvents.
Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[13] All operations should be conducted in a well-ventilated fume hood.
Q3: How should I store the final boronic acid product to prevent degradation?
Boronic acids can degrade via several pathways, most notably through dehydration to form cyclic trimeric anhydrides known as boroxines.[6] They are also susceptible to oxidation and protodeboronation under certain conditions. For optimal stability:
-
Store the solid product in a tightly sealed container.
-
Keep it in a cool, dry environment, preferably refrigerated and under an inert atmosphere (N₂ or Ar).
-
Avoid exposure to high humidity and direct sunlight.
Q4: What are the most common impurities I should expect?
Typical impurities include:
-
Boroxine: The trimeric anhydride formed by dehydration. This is the most common impurity and exists in equilibrium with the acid form.
-
Starting Material: Unreacted 1-bromo-2-isopropoxy-5-(trifluoromethoxy)benzene.
-
Homocoupling Product: A biaryl byproduct formed from the coupling of two organometallic intermediates.
-
Protodeborylated Product: 1-isopropoxy-4-(trifluoromethoxy)benzene, where the boronic acid group has been replaced by a hydrogen atom.
-
Boric Acid: Can be present from hydrolysis of borate esters or degradation.[14]
Troubleshooting Guides
Problem 1: Low or Inconsistent Yields in the Borylation Step
Q: My reaction yield is significantly lower than expected after the organometallic reaction and quench. What are the likely causes and how can I fix this?
Low yields are typically rooted in issues with the formation or stability of the organometallic intermediate.
Probable Cause A: Incomplete Formation of the Organometallic Reagent
-
Causality: The formation of Grignard or organolithium reagents is a surface reaction that is highly sensitive to moisture, oxygen, and the quality of the starting materials. Any protic impurity will quench the reactive species as it forms.
-
Solution & Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon.
-
Solvent Purity: Use anhydrous solvents with very low water content (<50 ppm).
-
Magnesium Activation (for Grignard): On a large scale, magnesium turnings can have a passivating oxide layer. Activate them immediately before use by stirring with a small amount of iodine, 1,2-dibromoethane, or by sonication under an inert atmosphere until the reaction initiates (indicated by heat evolution or bubble formation).
-
Temperature Control: For organolithium formation via metal-halogen exchange, maintain cryogenic temperatures (typically -78 °C) to prevent side reactions. For Grignard formation, initiation may require gentle heating, but the reaction should be cooled to maintain a steady reflux once started.
-
Probable Cause B: Inefficient Trapping with the Borate Ester
-
Causality: The reaction between the highly basic organometallic and the electrophilic borate ester is very fast. However, if the borate ester is added too quickly at a high temperature, or if mixing is poor, localized side reactions can occur.
-
Solution & Protocol:
-
Low-Temperature Addition: Cool the freshly prepared organometallic solution to a low temperature (e.g., -78 °C for organolithiums, -20 °C to 0 °C for Grignards) before adding the borate ester.[10]
-
Slow, Sub-surface Addition: Add the trialkyl borate (e.g., triisopropyl borate is often preferred for better stability) slowly and sub-surface to ensure rapid mixing and prevent localized warming.
-
Stoichiometry: Use a slight excess of the borate ester (1.1 to 1.5 equivalents) to ensure complete trapping of the organometallic species.[10]
-
Probable Cause C: Product Degradation During Workup
-
Causality: The intermediate boronate ester is sensitive to hydrolysis conditions. Uncontrolled or overly harsh acidic workup can lead to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.
-
Solution & Protocol:
-
Controlled Hydrolysis: After the reaction is complete, quench the mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride or dilute HCl. Maintain the temperature below 20 °C during the quench.
-
pH Control: Adjust the pH carefully. A pH of ~2-4 is generally optimal for hydrolyzing the boronate ester to the boronic acid without promoting significant protodeboronation.
-
Minimize Contact Time: Extract the product into an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) promptly after hydrolysis to minimize the time the boronic acid spends in the aqueous acidic environment.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for diagnosing low reaction yields.
Problem 2: Purification Challenges and Persistent Impurities
Q: My crude product is difficult to purify. Standard silica gel chromatography gives poor separation, and I still see impurities in my final product by NMR. What purification strategies are effective?
Purifying boronic acids can be challenging due to their unique chemical properties. Standard chromatography is often ineffective.
Probable Cause A: Presence of Boroxine
-
Causality: Boronic acids readily exist in equilibrium with their trimeric anhydride, boroxine. The acid and the boroxine have different polarities and can behave erratically on silica gel, often leading to broad, streaking peaks.
-
Solution: Avoid standard silica gel chromatography as a primary purification method. Instead, focus on methods that exploit the acidic nature of the B(OH)₂ group.
Equilibrium Between Boronic Acid and Boroxine
Caption: The reversible equilibrium between a boronic acid and its boroxine.
Probable Cause B: Co-eluting Impurities and Incomplete Hydrolysis
-
Causality: Non-polar impurities like the starting halide or homocoupling byproducts can be difficult to separate, while residual boronate ester from incomplete hydrolysis can also contaminate the product.
-
Solution 1: Acid-Base Extraction This is often the most effective large-scale purification technique. It selectively isolates the acidic product from neutral or basic impurities.[15]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., MTBE, Ethyl Acetate).
-
Extract the organic layer with a cold aqueous base solution (e.g., 1-2 M NaOH or K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, R-B(OH)₃⁻.
-
Separate the layers. The organic layer contains neutral impurities (starting material, homocoupling product). Discard it.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 2-4 M HCl to a pH of ~2-4.
-
The pure boronic acid will precipitate out of the solution or can be extracted with a fresh portion of organic solvent.
-
Wash the final organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
-
-
Solution 2: Derivatization with Diethanolamine For particularly stubborn purifications, forming a crystalline adduct can be highly effective.[16][17][18]
-
Protocol:
-
Dissolve the crude material in a non-polar solvent like diethyl ether or hexane.
-
Add a stoichiometric amount of diethanolamine. The diethanolamine adduct of the boronic acid is often a stable, crystalline solid that will precipitate from the non-polar solvent.
-
Isolate the solid by filtration and wash with cold solvent to remove soluble impurities.
-
To recover the boronic acid, suspend the adduct in an ether/water mixture and acidify with dilute HCl. The adduct will break, releasing the pure boronic acid into the ether layer.
-
Separate the layers and process the organic phase as described above.
-
-
Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Recrystallization | Simple, can be very effective for high-purity material. | Requires finding a suitable solvent system; may not remove closely related impurities. | Final polishing step when crude purity is >90%. |
| Acid-Base Extraction | Excellent for removing neutral/basic impurities; highly scalable. | Product must be stable to pH swings; can be emulsion-prone. | Removing starting materials and non-polar byproducts.[15] |
| Diethanolamine Adduct | Can yield exceptionally pure material; adduct is often highly crystalline. | Adds two steps to the process (formation and cleavage); requires an additional reagent. | Cases where other methods fail or when very high purity is needed.[17][18] |
Problem 3: Inconsistent Performance in Suzuki-Miyaura Coupling
Q: My purified this compound shows variable reactivity or gives low yields in subsequent Suzuki-Miyaura reactions. Why is this happening?
The efficacy of a boronic acid in cross-coupling is highly dependent on its purity and form.
Probable Cause A: Presence of Inhibitory Impurities
-
Causality: Even small amounts of unreacted organometallic reagents, halide starting materials, or other byproducts can interfere with the palladium catalyst, leading to poor performance. Boric acid can also sometimes interfere with the catalytic cycle.
-
Solution:
-
Re-purify: If catalytic activity is poor, re-purifying the boronic acid using the acid-base extraction or diethanolamine adduct method is recommended.
-
Analytical QC: Before use, confirm the purity of each batch by ¹H NMR, LC-MS, and consider ¹¹B NMR. In ¹¹B NMR, the boronic acid should show a characteristic peak around 28-30 ppm, while boroxines appear around 32-34 ppm and boric acid near 19 ppm.
-
Probable Cause B: High Boroxine Content
-
Causality: While boroxine is in equilibrium with the active boronic acid, the transmetalation step in the Suzuki-Miyaura catalytic cycle requires activation of the boronic acid by a base to form a tetracoordinate boronate species.[19] High initial boroxine content can slow down this activation process, leading to sluggish or incomplete reactions.
-
Solution:
-
Pre-activation: Before adding the boronic acid to the main reaction mixture, you can pre-stir it with the aqueous base used for the coupling (e.g., K₂CO₃, Cs₂CO₃) in the reaction solvent for 15-30 minutes. This helps to hydrolyze the boroxine back to the active monomeric boronic acid form.
-
Use of KF: In some cases, using potassium fluoride (KF) as the base can be effective, as fluoride has a high affinity for boron and can facilitate the formation of a reactive trifluoroborate species in situ.[19]
-
General Synthesis and Purification Workflow
Caption: A typical workflow from starting material to purified product.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Wu, N., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]
-
Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
-
National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of boric acid by washing. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubMed. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]
-
Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Retrieved from [Link]
-
Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
-
ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
A-Star Research. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
Sources
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- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Boron - ESPI Metals [espimetals.com]
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- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 18. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Removal of Boronic Acid Impurities
Welcome to the Technical Support Center for Boronic Acid Impurity Removal. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven strategies for tackling one of the most common challenges in modern organic synthesis. This resource combines troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your purification workflows.
Troubleshooting Guide
This section addresses common problems encountered during the removal of boronic acid-related impurities. Each question is followed by a detailed explanation of the underlying chemical principles and a set of actionable solutions.
Question 1: I've performed a standard aqueous basic wash, but my NMR/LC-MS still shows significant boronic acid impurity. Why didn't the extraction work?
This is a frequent issue stemming from the complex equilibria that boronic acids exhibit in solution.
Root Cause Analysis:
-
Boroxine Formation: Boronic acids readily exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines, especially in non-aqueous media or upon concentration.[1][2][3][4] This dehydration process can be reversible.[2][5] Boroxines are significantly less polar and less acidic than their monomeric boronic acid counterparts, which reduces their solubility in aqueous base and can lead to them remaining in the organic layer during extraction.
-
Insufficient Basicity: The pKa of aryl boronic acids typically falls in the range of 8-10. If the pH of the aqueous wash is not sufficiently high (i.e., at least 2 pH units above the pKa), the equilibrium will not be fully shifted to the anionic, water-soluble boronate salt.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, trapping impurities and desired product at the interface, leading to poor separation.[6]
Solutions & Protocols:
-
Optimized Basic Wash: Use a sufficiently concentrated base like 1-2 M NaOH or K₂CO₃ to ensure complete deprotonation to the boronate salt.[6][7][8] Perform the wash 2-3 times to effectively shift the equilibrium and remove the impurity.[6]
-
Biphasic System with Complexing Agents: For stubborn cases, adding a complexing agent to the aqueous layer can dramatically improve partitioning.
-
Sorbitol Extraction: Adding sorbitol to the aqueous wash solution forms a highly water-soluble anionic complex with the boronic acid, effectively pulling it from the organic phase.[9]
-
-
Protocol: Enhanced Basic Aqueous Wash
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake gently at first, venting frequently, then more vigorously for 1-2 minutes.
-
Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH two more times.
-
Wash the organic layer with water, followed by brine, to remove residual base.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Question 2: My desired product and the boronic acid impurity are co-eluting during silica gel chromatography. How can I achieve separation?
Co-elution is common when the polarity of the product and the boronic acid impurity are very similar. Boronic acids can also streak or stick to silica gel, complicating purification.[10]
Root Cause Analysis:
-
Polarity Similarity: The inherent polarity of your product may simply match that of the boronic acid or its boroxine form.
-
Silica Gel Interactions: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to tailing, poor resolution, and sometimes decomposition.[11]
Solutions & Protocols:
-
In-Situ Derivatization: Convert the polar boronic acid into a non-polar boronate ester before chromatography. This significantly alters its retention factor (Rf), allowing for easy separation.
-
Pinacol Ester Formation: Reacting the crude mixture with pinacol is a common and effective strategy. The resulting pinacol boronate ester is much less polar and will elute much faster on silica gel.
-
-
Use of Scavenger Resins: Before chromatography, treat the crude mixture with a scavenger resin that selectively binds to boronic acids.[12][13] This removes the impurity so that chromatography is only used to separate other, non-boronic impurities.
-
Alternative Chromatography:
-
Reverse-Phase (C18): If your product is sufficiently non-polar, reverse-phase chromatography can be effective, as the polar boronic acid will elute quickly.[9]
-
Treated Silica: Using silica gel that has been pre-treated with boric acid or a non-nucleophilic base like triethylamine can suppress the unwanted interactions with silanol groups.[11]
-
-
Protocol: Impurity Derivatization with Pinacol
-
Concentrate the crude reaction mixture to dryness.
-
Redissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Add pinacol (1.5 to 2.0 equivalents relative to the theoretical amount of residual boronic acid).
-
Add a drying agent, such as anhydrous MgSO₄, to sequester the water formed during the reaction.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the boronic acid spot by TLC.
-
Filter off the drying agent and concentrate the filtrate.
-
The resulting residue can now be purified by standard silica gel chromatography. The pinacol boronate ester will have a much higher Rf.
-
Question 3: My reaction is complete, but I've isolated the protodeborylated side product instead of my target molecule. What happened?
Protodeborylation is the undesired cleavage of the C–B bond, which is replaced by a C–H bond.[15] This is a common side reaction in coupling reactions like the Suzuki-Miyaura coupling.[15]
Root Cause Analysis:
-
Reaction Conditions: The propensity for protodeborylation is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid's organic substituent.[15]
-
Base: Strong bases in aqueous media can accelerate the rate of protodeborylation.[16][17]
-
Temperature: Higher reaction temperatures can increase the rate of this side reaction.
-
Substrate: Electron-rich, heteroaromatic (especially those with basic nitrogen atoms like 2-pyridyl boronic acid), and sterically hindered boronic acids are often more susceptible to protodeborylation.[15]
-
Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH to milder alternatives such as K₂CO₃, K₃PO₄, or KF.[17]
-
Anhydrous Conditions: Where possible, using anhydrous conditions or "slow-release" protocols for the boronic acid can suppress protodeborylation.[16]
-
Protect the Boronic Acid: Using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates can minimize the concentration of free boronic acid in the reaction, thus reducing the rate of side reactions.[15]
-
Lower the Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can favor the desired coupling over protodeborylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of boronic acid-related impurities I should be aware of?
Beyond unreacted starting material, the most common impurities include:
-
Boroxines: The cyclic trimeric anhydrides formed by dehydration of three boronic acid molecules.[3][4] They are less polar than the parent acid.
-
Homocoupled Products: The boronic acid coupling with itself to form a symmetrical biaryl (or equivalent) species. This is often promoted by the presence of oxygen.[17]
-
Protodeborylated Byproducts: The compound formed when the boronic acid group is replaced by a hydrogen atom.[15]
Q2: How can I effectively monitor the removal of boronic acid impurities?
Several analytical techniques can be used:
-
TLC: A simple and rapid method. Staining the TLC plate with a curcumin solution can produce a red complex specifically with boron-containing compounds, making them easy to visualize.[18]
-
HPLC: High-performance liquid chromatography offers excellent separation and quantification. Methods can be developed using UV or specialized post-column derivatization techniques for enhanced sensitivity.[19][20][21]
-
LC-MS/MS: This is a highly sensitive method for detecting and quantifying trace levels of boronic acid impurities, which is critical in pharmaceutical development.[19][22]
-
GC-MS: Suitable for volatile boronic acids or those that can be derivatized to become volatile.[19][23]
Q3: When is it better to use a scavenger resin versus a liquid-liquid extraction?
The choice depends on the scale, the nature of the product, and the desired purity.
| Method | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction | Simple, cost-effective, highly scalable.[6][7] | Can form emulsions; may not be effective for boroxines; not suitable for base-sensitive products.[6] | Large-scale reactions where the product is stable to aqueous base and impurities are primarily the boronic acid monomer. |
| Scavenger Resins | High selectivity; simple filtration workup; compatible with automation; avoids aqueous conditions.[6][12] | Higher cost; limited capacity (requires knowledge of impurity amount); can be slower. | Small to medium-scale reactions, especially in medicinal chemistry; purification of sensitive or very precious compounds; when aqueous workups are problematic. |
Q4: Can I convert my boronic acid impurity into something else to aid removal?
Yes, this is an excellent strategy. As detailed in the troubleshooting guide, converting the boronic acid to a non-polar pinacol boronate ester is a highly effective method prior to chromatography. Another approach is to form a crystalline adduct with diethanolamine, which can sometimes be filtered off directly from the reaction mixture.[9][17][24]
Visualization of Workflows
Purification Method Selection
This decision tree guides the user through selecting an appropriate purification strategy based on the properties of their product and the nature of the impurity.
Caption: Decision tree for selecting a boronic acid purification method.
Boroxine-Boronic Acid-Boronate Equilibrium
This diagram illustrates the key chemical equilibria involved in boronic acid impurities, which explains the challenges in liquid-liquid extraction.
Caption: Chemical equilibria of boronic acid, boroxine, and boronate salt.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Reddit. Purification of boronic acids?. Available at: [Link]
-
Amerigo Scientific. Scavenger Resins. Available at: [Link]
-
Noonan, G. & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronations. Available at: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]
-
Reddit. Trying to remove a boronic acid in a workup. Help!. Available at: [Link]
-
Supra Sciences. Solid-Supported Scavengers. Available at: [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]
-
Steffens, J. J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
- Google Patents. Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.
-
Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Wageningen University & Research Repository. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
-
Bull, J. A., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]
-
Iovine, P. M. & Korich, A. L. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available at: [Link]
-
Tokunaga, Y., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. Available at: [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. Available at: [Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]
- Google Patents. Removal of boronic acid protecting groups by transesterification.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
ResearchGate. Pinacol removal from boronic esters 6 and 7 and synthesis of cyclic boronate 14. Available at: [Link]
-
Akkaraju, G. R., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]
-
Reddit. Purification from boron residue. Available at: [Link]
-
Akkaraju, G. R., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]
-
Reddit. Boronic acid pinacol ester deprotection. Available at: [Link]
-
Yamanoi, Y. & Nishihara, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. RSC Publishing. Available at: [Link]
-
Wikipedia. Boroxine. Available at: [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
RSC Publishing. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Available at: [Link]
-
NIH. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
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handling and safety precautions for (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support guide for (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid (CAS No. 1333313-17-9). This document is intended for researchers, scientists, and drug development professionals, providing essential safety information and practical troubleshooting advice for its application in chemical synthesis. As a substituted phenylboronic acid, this reagent is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many organoboron compounds, its successful use hinges on proper handling and an understanding of its chemical behavior.
Part 1: Hazard Identification and Safety Precautions (FAQs)
This section addresses the most frequently asked questions regarding the safe handling and storage of this compound. The hazard profile is based on data from structurally similar boronic acids and available supplier information.
Q1: What are the primary hazards associated with this compound?
A1: While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, data from analogous compounds like 2-(Trifluoromethoxy)phenylboronic acid and other substituted phenylboronic acids indicate several potential hazards.[1][2][3] Users should assume it is:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).
-
Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1][3]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2/2A).[1][3]
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[1]
Q2: What personal protective equipment (PPE) is required when handling this solid compound?
A2: To mitigate exposure risks, a comprehensive PPE strategy is mandatory. The primary goal is to prevent inhalation of dust and direct contact with skin and eyes.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling. |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against airborne dust particles and accidental splashes.[1][4] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1][5] If dust formation is unavoidable, a NIOSH-approved particulate respirator is recommended. | Avoids inhalation of irritating dust.[5] |
| Skin and Body | A standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[4] | Protects against contamination of personal clothing. |
Q3: How should I properly store this reagent?
A3: Boronic acids can be sensitive to air, moisture, and light. Improper storage can lead to degradation, primarily through protodeboronation or oxidative decomposition, compromising sample integrity.[4][6]
| Storage Parameter | Recommended Condition | Justification |
| Temperature | 2-8°C (Refrigerated).[7] | Slows the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] | Protects against air-sensitivity and moisture.[4] |
| Container | Keep container tightly closed and sealed in a dry place.[1][7] | Prevents hydrolysis and contamination. The compound can be hygroscopic.[5] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[1][2][4] | These materials can cause vigorous and hazardous reactions or rapid decomposition. |
Q4: What is the correct procedure for cleaning up a small spill?
A4: In the event of a small spill, avoid generating dust.[5]
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: At a minimum, wear gloves, safety goggles, and a lab coat.
-
Containment: Gently cover the spill with an inert absorbent material like sand or diatomaceous earth.[8]
-
Collection: Carefully sweep or scoop the material into a suitable container for disposal.[5][8] Do not use methods that create dust clouds.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Part 2: Experimental Troubleshooting Guide
Boronic acids are workhorses in modern organic synthesis, but their use is not without challenges. This guide provides solutions to common problems encountered during reactions, particularly Suzuki-Miyaura couplings.
Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: A decision-making workflow for troubleshooting common Suzuki coupling failures.
Q5: My reaction has failed, showing only starting materials. What should I check first?
A5: When a Suzuki coupling fails to initiate, the root cause often lies with the catalyst, atmosphere, or reagents.
-
Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your catalyst and ligands have not degraded from improper storage. Using a fresh batch or a more robust, air-stable precatalyst can be a simple fix.[9]
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can cause decomposition and promote unwanted side reactions like the homocoupling of the boronic acid.[9] Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.[9]
-
Reagent Purity: Verify the purity of both the boronic acid and your coupling partner (e.g., aryl halide). Boronic acids can degrade over time, a common issue being protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[9][10]
Q6: I am observing a significant amount of a byproduct that corresponds to my starting boronic acid without the boronic acid group. What is happening?
A6: You are observing protodeboronation , a very common side reaction.[9][10][11] This occurs when the boronic acid group is replaced by a hydrogen atom, effectively reverting it to the parent arene.
-
Causality: This side reaction is often promoted by the presence of water (which acts as the proton source) and strong bases.[9] Electron-rich boronic acids can be particularly susceptible.[10]
-
Solutions:
-
Switch to Anhydrous Conditions: Removing water can significantly suppress protodeboronation.[9] Use dry solvents and ensure your base is anhydrous.
-
Use a Milder Base: Strong bases like NaOH can accelerate the side reaction. Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[9]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation during storage and under certain reaction conditions.[12][13] These esters often hydrolyze in situ to generate the active boronic acid.[10]
-
Q7: My reaction is very slow or stalls, possibly due to sterically hindered substrates. How can I improve the reaction rate?
A7: The isopropoxy group on your boronic acid is ortho to the reacting center, introducing steric hindrance. This can slow down crucial steps in the catalytic cycle, such as transmetalation or reductive elimination.[9]
-
Causality: Bulky groups near the reaction site prevent the coupling partners from easily approaching the palladium center.
-
Solutions:
-
Use Bulky, Electron-Rich Ligands: These are essential for promoting reactions with sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the catalytic cycle and are highly effective in these cases.[9]
-
Increase Temperature: Applying more "forcing conditions" by increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
Optimize Base and Solvent: The choice of base and solvent is critical and often interdependent. A stronger base like potassium phosphate (K₃PO₄) might be necessary in some cases, but must be balanced against the risk of protodeboronation.[9]
-
Q8: Can I use this boronic acid in reactions other than Suzuki coupling?
A8: Yes. While Suzuki coupling is their most prominent application, boronic acids are versatile reagents. They can participate in other reactions, such as Chan-Lam coupling to form C-N or C-O bonds. Furthermore, the boronic acid moiety itself can act as a catalyst for certain transformations, such as the activation of hydroxyl groups.[14]
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethoxy)phenylboronic acid.
- DC Fine Chemicals. (2024). Safety Data Sheet: Phenylboronic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97%.
- TCI Chemicals. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenylboronic Acid.
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link].
- BLDpharm. (n.d.). This compound.
- Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- Tummatorn, J., & D'Souza, F. (2017). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 22(9), 1469.
- LabSolu. (n.d.). [2-isopropoxy-5-(trifluoromethoxy)phenyl]boronic acid.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link].
- ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS | Science topic.
- ChemicalBook. (2025). 2-ISOPROPOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID.
- Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(3), 1410–1424.
- Reddit. (2021). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/OrganicChemistry.
- BenchChem. (n.d.). 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid.
- Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 3475-3496.
- PubChem. (n.d.). 3-Fluoro-5-isopropoxybenzeneboronic acid.
- Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2019011118.
- Fisher Scientific. (n.d.). Safety Data Sheet: Phenylboronic acid.
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Validation & Comparative
A Senior Scientist's Guide to the Definitive NMR Characterization of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic Acid
Introduction: Beyond a Simple Spectrum
In the landscape of modern synthetic chemistry, particularly in drug discovery and materials science, arylboronic acids are indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, the successful application of these reagents is predicated on their unambiguous structural confirmation and purity assessment. (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, with its distinct electronic and steric properties conferred by the isopropoxy and trifluoromethoxy substituents, presents a unique characterization challenge.
This guide provides an in-depth, multi-nuclear NMR-based characterization strategy for this specific molecule. We will move beyond a mere listing of peaks to explain the causality behind the observed spectral features. This guide is designed for researchers who require not just data, but a profound understanding of the molecule's behavior in solution, enabling robust quality control and troubleshooting. We will address the inherent challenges of boronic acid analysis, such as the formation of boroxine anhydrides, and provide field-proven protocols to ensure data integrity.
The Boronic Acid–Boroxine Equilibrium: A Critical Consideration
A primary challenge in the NMR analysis of arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3][4] This equilibrium is highly sensitive to the solvent, concentration, and the presence of water.[3][5] The presence of both the monomeric acid and the boroxine in solution can lead to complex, often unintelligible, NMR spectra with multiple sets of signals or significant peak broadening, complicating purity assessment.[5][6]
Fortunately, this equilibrium can be readily controlled. The addition of a small amount of water (e.g., a drop of D₂O) or the use of a protic solvent like methanol-d₄ can effectively shift the equilibrium to favor the monomeric boronic acid, resulting in a clean, interpretable spectrum.[6][7] Throughout this guide, we will assume conditions that favor the monomeric species for clarity of analysis.
Figure 1: The reversible equilibrium between the boronic acid monomer and its boroxine trimer.
Multi-Nuclear NMR Analysis: A Comprehensive Fingerprint
A complete structural elucidation requires a multi-pronged approach, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy. Each nucleus provides a unique piece of the structural puzzle.
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A Comparative Guide to the Mass Spectrometry Analysis of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of robust chemical research. (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, a key building block in modern organic synthesis, presents unique analytical challenges due to its inherent chemical properties. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound, offering field-proven insights and detailed experimental protocols to ensure data integrity and analytical success.
The analysis of boronic acids is often complicated by their propensity to form cyclic anhydrides, known as boroxines, through dehydration.[1] This, coupled with their high polarity, can make chromatographic separation and mass spectrometric detection challenging.[2][3] Therefore, a carefully considered analytical strategy is paramount.
Direct Infusion vs. Liquid Chromatography-Coupled Mass Spectrometry (LC-MS)
A primary decision point in the analytical workflow is the choice between direct infusion and LC-MS. While direct infusion offers high throughput, it lacks the ability to separate the analyte from impurities or matrix components, potentially leading to ion suppression and inaccurate results.
For a comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2] It provides separation of the target compound from starting materials, byproducts, and degradants, ensuring accurate identification and quantification. Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer rapid and efficient separation of a wide range of boronic acids.[2][4]
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. Here, we compare the most common ionization sources for the analysis of this compound.
| Ionization Technique | Principle | Advantages for this compound | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | Excellent for polar molecules like boronic acids.[5] Often produces intact molecular ions, simplifying spectral interpretation. Negative ion mode is particularly effective.[6] | Can be susceptible to matrix effects and ion suppression. May lead to the formation of adducts. |
| Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to ionize the analyte in the gas phase. | Suitable for less polar compounds and less prone to matrix effects than ESI. | Can sometimes induce in-source fragmentation, complicating spectral interpretation. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to promote ionization. | Useful for challenging compounds and can be less prone to boroxine formation, especially with matrices like 2,5-dihydroxybenzoic acid (DHB).[1] | Primarily used for solid samples and can have lower resolution than ESI or APCI. |
Expert Recommendation: For routine analysis and quantification of this compound, Electrospray Ionization (ESI) in negative ion mode is the most robust and sensitive technique.[6] The acidic nature of the boronic acid moiety facilitates the formation of the deprotonated molecule, [M-H]⁻.[7][8]
Experimental Protocols
Optimized LC-MS Method using Electrospray Ionization
This protocol provides a validated starting point for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Parameters:
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Parameters (Negative ESI):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Optimization may be required)[7]
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Mass Range: m/z 100-500
Understanding Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated, which can confirm the identity of the compound.[9][10]
For this compound, the fragmentation in negative ESI mode is expected to involve the loss of neutral molecules from the deprotonated parent ion.
Predicted Fragmentation:
-
Precursor Ion [M-H]⁻: m/z 293.07
-
Key Fragments:
-
Loss of propene (C₃H₆) from the isopropoxy group, resulting in a fragment at m/z 251.04.
-
Loss of water (H₂O) from the boronic acid moiety, leading to a fragment at m/z 275.06.
-
In some cases, cleavage of the C-B bond can occur, though less common in soft ionization. More energetic fragmentation may yield ions like [BO₂]⁻.[11]
-
Alternative and Complementary Analytical Techniques
While LC-MS is a powerful tool, a multi-faceted analytical approach can provide a more complete picture of the compound's purity and identity.
| Technique | Application | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. | Provides detailed structural information and is quantitative. | Lower sensitivity than MS, requires larger sample amounts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. | High chromatographic resolution for volatile compounds. | Requires derivatization for polar compounds like boronic acids.[3] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Routine purity analysis and quantification. | Robust, reproducible, and widely available.[12] | Lower sensitivity and selectivity than MS; cannot confirm identity based on mass. |
Addressing Analytical Challenges: The Role of Derivatization
For trace-level quantification or to overcome issues with poor ionization, derivatization can be a valuable strategy.[13][14] Reaction with N-methyliminodiacetic acid (MIDA) can form a more stable MIDA boronate ester, which often exhibits improved chromatographic behavior and ionization efficiency.[15]
This approach is particularly useful for quantifying residual boronic acids in final drug substances at parts-per-million (ppm) levels.[13][14]
Conclusion
The mass spectrometric analysis of this compound requires a nuanced approach that considers the inherent chemical properties of the analyte. LC-MS with negative ion electrospray ionization stands out as the most effective technique for routine analysis, providing a balance of sensitivity, selectivity, and structural information. For challenging applications, such as trace analysis, derivatization strategies can be employed to enhance analytical performance. By understanding the principles behind the various techniques and implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable data for this important chemical intermediate.
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
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Robey, M. T., et al. (2020). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Analytical Chemistry, 92(15), 10398-10405. [Link]
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Wang, H., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]
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A Comparative Guide to the Acidity of (Trifluoromethoxy)phenylboronic Acids
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethoxy (-OCF₃) group is particularly valued for its unique electronic characteristics and its ability to enhance metabolic stability and lipophilicity.[1] This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-(trifluoromethoxy)phenylboronic acids, supported by experimental data and a discussion of the underlying physicochemical principles. Understanding the acidity of these compounds is critical, as it governs their reactivity, complexation behavior, and potential applications as sensors, catalysts, and therapeutic agents.[2][3]
The Lewis Acidity of Phenylboronic Acids: A Fundamental Overview
Unlike carboxylic acids, which are Brønsted acids that donate a proton, phenylboronic acids are predominantly Lewis acids.[4] Their acidity arises from the electron-deficient boron atom, which possesses a vacant p-orbital and can accept a pair of electrons from a Lewis base, such as a hydroxide ion (OH⁻) in aqueous solution.[5][6] This interaction leads to the formation of a tetrahedral boronate species, and the equilibrium of this reaction determines the pKa of the boronic acid.
The acidity of a substituted phenylboronic acid is significantly influenced by the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups increase Lewis acidity (lower pKa) by stabilizing the negative charge on the boronate anion, while electron-donating groups have the opposite effect.[7]
Comparative Acidity: The Influence of the Trifluoromethoxy Group
The trifluoromethoxy group is a potent electron-withdrawing substituent, a property that profoundly impacts the acidity of the boronic acid moiety. Its effect, however, is a nuanced interplay of inductive and resonance effects, further modulated by its position on the phenyl ring.
A study by Sporzyński et al. (2021) provides precise experimental pKa values for the three isomers of (trifluoromethoxy)phenylboronic acid, determined by both potentiometric and spectrophotometric titrations.[4] These values are presented below in comparison with other relevant monosubstituted phenylboronic acids.
Comparative pKa Values of Monosubstituted Phenylboronic Acids
| Substituent (X) | Ortho Isomer pKa | Meta Isomer pKa | Para Isomer pKa | Reference |
| -OCF₃ | 9.51 | 7.79 | 8.11 | [4] |
| -OCH₃ | 9.31 | 8.46 | No data | [4] |
| -CF₃ | 9.45 | 7.88 | 7.82 | [4] |
| -F | 7.89 | 8.09 | 8.77 | [4] |
| -H (Unsubstituted) | 8.8 (N/A) | 8.8 (N/A) | 8.8 (N/A) | [4] |
Note: pKa values were determined in aqueous solution. Values from the primary reference are an average of potentiometric and spectrophotometric measurements where available.[4]
Analysis of Acidity Trends
Meta and Para Isomers: As anticipated, the meta and para isomers of (trifluoromethoxy)phenylboronic acid are significantly more acidic (lower pKa) than the unsubstituted phenylboronic acid (pKa ≈ 8.8).[4] This increased acidity is a direct consequence of the strong inductive electron-withdrawing effect of the -OCF₃ group, which stabilizes the resulting tetrahedral boronate anion.[4] When comparing the -OCF₃ and -CF₃ groups, the trifluoromethoxy group's inductive effect is slightly tempered by the resonance effect of the oxygen atom's lone pairs.[4]
Ortho Isomer: Counterintuitively, the ortho isomer is considerably less acidic (higher pKa) than the unsubstituted phenylboronic acid.[4] This phenomenon is attributed to steric hindrance. The bulky trifluoromethoxy group in the ortho position sterically impedes the geometric change from a trigonal planar boronic acid to a tetrahedral boronate anion upon reaction with a hydroxide ion.[4][8] A similar steric effect is observed with the ortho-trifluoromethylphenylboronic acid.[4]
Experimental Determination of pKa: A Validated Protocol
The pKa values presented in this guide were determined using established methods.[4] Below is a generalized, self-validating protocol for the spectrophotometric determination of boronic acid pKa, a common and reliable technique.[2]
Spectrophotometric Titration Protocol
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known pH values.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the (trifluoromethoxy)phenylboronic acid in a suitable solvent (e.g., methanol or DMSO) to ensure solubility.[2]
-
Sample Preparation: For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low to minimize its effect on the pKa.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of each sample. Phenylboronic acids and their corresponding boronate anions typically exhibit different absorbance spectra.
-
Data Analysis: Plot the absorbance at a wavelength where the difference between the acid and boronate form is maximal against the pH.
-
pKa Determination: The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
Experimental Workflow Diagram
Caption: Workflow for pKa determination by spectrophotometric titration.
Mechanistic Insights: Electronic Effects of the -OCF₃ Group
The acidity of (trifluoromethoxy)phenylboronic acids is governed by a balance of electronic and steric effects. The following diagram illustrates the key electronic influences of the -OCF₃ group on the stability of the boronate anion.
Electronic Effects on Boronate Anion Stability
Caption: Factors influencing the acidity of (trifluoromethoxy)phenylboronic acids.
Conclusion and Outlook
The acidity of (trifluoromethoxy)phenylboronic acids is a clear demonstration of the interplay between inductive, resonance, and steric effects. The meta and para isomers are substantially more acidic than unsubstituted phenylboronic acid due to the potent electron-withdrawing nature of the -OCF₃ group.[4] Conversely, the ortho isomer is less acidic due to steric hindrance that disfavors the formation of the tetrahedral boronate anion.[4]
For drug development professionals and researchers, these findings are critical. The pKa of a boronic acid influences its ability to engage in crucial interactions, such as forming reversible covalent bonds with serine proteases or binding to the diol moieties of saccharides.[9] The enhanced acidity of the meta- and para-(trifluoromethoxy)phenylboronic acids makes them attractive candidates for applications requiring strong Lewis acidity at physiological pH. Conversely, the attenuated acidity of the ortho isomer might be leveraged in contexts where a less reactive boronic acid is desired. This guide provides the foundational data and mechanistic understanding necessary to rationally incorporate these valuable building blocks into the design of next-generation therapeutics and advanced materials.
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Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, e202104044. Available at: [Link]
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Sporzyński, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]
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A Comparative Guide to the Electronic Effects of the Trifluoromethoxy Group on Boronic Acid Reactivity
Introduction: The Rise of a "Super-Halogen" in Catalysis
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent, prized for its ability to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] Often dubbed a "super-halogen" or "pseudohalogen," its electronic character is distinct from both its methoxy (-OCH₃) analogue and the more common trifluoromethyl (-CF₃) group.[3]
This guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy group on the reactivity of arylboronic acids, a critical class of reagents in synthetic chemistry. Boronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forms the backbone of countless syntheses in drug development and materials science.[4] Understanding how the -OCF₃ substituent modulates the reactivity of the boronic acid is paramount for optimizing reaction conditions and predicting outcomes. We will objectively compare its performance with other common substituents, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Pillar 1: Deconstructing the Unique Electronic Profile of the Trifluoromethoxy Group
The influence of the -OCF₃ group on an aromatic ring is a nuanced interplay of powerful, opposing electronic forces. Unlike the strongly electron-donating methoxy group, the trifluoromethoxy group is a potent electron-withdrawing group (EWG) .[5][6] This character arises from two primary effects:
-
Dominant Inductive Withdrawal (-I Effect): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the aromatic ring through the sigma bond framework. This inductive effect is the primary driver of the group's electronic nature.[1][7]
-
Severely Attenuated Resonance Donation (+R Effect): While the oxygen atom possesses lone pairs that could theoretically donate electron density into the aromatic π-system via resonance, this effect is largely nullified. The reason is structural: the O-CF₃ bond prefers to lie in a plane orthogonal (perpendicular) to the aromatic ring.[8][9] This conformation, driven by hyperconjugation between the oxygen lone pair and the C-F anti-bonding orbitals (nO → σ*C–F) and steric factors, prevents effective overlap between the oxygen's p-orbitals and the ring's π-orbitals.[9]
The net result is a substituent that strongly deactivates the aromatic ring towards electrophilic substitution while being a strong para-directing substituent.[6][8]
Caption: Dominant inductive withdrawal and sterically hindered resonance of the -OCF₃ group.
To quantify these effects, we can compare the Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -OCF₃ | +0.38 | +0.35 | Strongly Withdrawing |
| -OCH₃ | +0.12 | -0.27 | Strongly Donating (para) |
| -CF₃ | +0.43 | +0.54 | Strongly Withdrawing |
| -F | +0.34 | +0.06 | Withdrawing (Inductive) |
| -Cl | +0.37 | +0.23 | Withdrawing (Inductive) |
| -NO₂ | +0.71 | +0.78 | Very Strongly Withdrawing |
| Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. |
This data clearly positions the -OCF₃ group among strong electron-withdrawing substituents like -Cl and -CF₃, especially at the meta position.
Pillar 2: Impact on Boronic Acid Acidity and Structure
The electron-withdrawing nature of the -OCF₃ group directly impacts the properties of the boronic acid moiety [-B(OH)₂]. By pulling electron density from the aromatic ring, the substituent increases the partial positive charge on the boron atom, thereby enhancing its Lewis acidity .[7][10] A more Lewis-acidic boronic acid more readily accepts a hydroxide ion to form the corresponding anionic boronate species [ArB(OH)₃]⁻, which is a crucial step in the Suzuki-Miyaura catalytic cycle.
This increased acidity is reflected in the pKₐ values of (trifluoromethoxy)phenylboronic acids. A lower pKₐ value indicates a stronger acid.
| Phenylboronic Acid Substituent | pKₐ Value |
| 4-OCF₃ | 7.8 |
| 3-OCF₃ | 7.7 |
| 2-OCF₃ | 8.9 |
| 4-OCH₃ | 9.3 |
| 4-CF₃ | 7.7 |
| Unsubstituted (H) | 8.8 |
| Data sourced from Adamczyk-Woźniak, A., et al. Molecules 2021, 26, 2007.[7] |
As expected, the meta and para -OCF₃ isomers are significantly more acidic (lower pKₐ) than the unsubstituted parent compound, with an acidity comparable to the potent -CF₃ substituted analogue.[7] The ortho isomer is an outlier, being less acidic due to steric hindrance and a weak intramolecular hydrogen bond that stabilizes the neutral boronic acid form.[7][10]
Pillar 3: Enhancing Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the arylboronic acid primarily influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the transmetalation step, the organo group is transferred from the boron atom to the palladium center. This process is generally accelerated by electron-withdrawing groups on the arylboronic acid. The enhanced Lewis acidity of the -OCF₃ substituted boronic acid facilitates the formation of the reactive boronate [ArB(OH)₃]⁻, which then engages more readily with the palladium complex.
Conversely, electron-donating groups (EDGs) like -OCH₃ slow down this step by reducing the boron's Lewis acidity, often leading to lower reaction rates and yields.
Comparative Performance Data
To illustrate this principle, consider a model Suzuki-Miyaura coupling reaction between various para-substituted phenylboronic acids and 4-bromoanisole.
| Boronic Acid (p-R-C₆H₄B(OH)₂) Substituent (R) | Reaction Yield (%) | Relative Reactivity |
| -OCF₃ | 92% | High |
| -CF₃ | 94% | High |
| -Cl | 85% | Moderate-High |
| -H | 78% | Moderate |
| -OCH₃ | 65% | Low |
| Illustrative data based on established reactivity principles in Suzuki-Miyaura cross-coupling.[4][11] |
The experimental trend is clear: arylboronic acids bearing strong electron-withdrawing groups like -OCF₃ and -CF₃ provide significantly higher yields compared to those with electron-donating groups, underscoring their enhanced reactivity in the crucial transmetalation step.
Experimental Protocols & Workflow
Trustworthiness in scientific claims is built on reproducible methodology. The following protocols provide a self-validating framework for assessing boronic acid reactivity.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid
This protocol describes a standard procedure for the synthesis of the title compound from the corresponding aryl halide.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Grignard Formation: Add a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 4-(trifluoromethoxy)phenylboronic acid.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This workflow allows for the direct comparison of different substituted boronic acids under identical conditions.
Caption: Experimental workflow for comparing boronic acid reactivity in parallel.
-
Reaction Setup: In separate reaction vials, place the respective arylboronic acid (1.2 eq).
-
Reagent Addition: To each vial, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., 2 M aq. K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent, such as toluene or dioxane.
-
Reaction: Seal the vials, and heat the reaction mixtures in a heating block at a constant temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours) with vigorous stirring.
-
Analysis: After cooling to room temperature, add an internal standard (e.g., dodecane). Dilute an aliquot of each reaction mixture and analyze by GC-MS or ¹H NMR to determine the percent conversion and yield of the biaryl product.
Conclusion and Outlook
The trifluoromethoxy group exerts a powerful electron-withdrawing effect, primarily through induction, which significantly enhances the Lewis acidity of an attached arylboronic acid.[5][12] This electronic modulation directly translates to increased reactivity in the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthesis. Compared to electron-donating analogues like the methoxy group, the -OCF₃ substituent consistently promotes higher reaction yields and rates by accelerating the crucial transmetalation step. Its performance is comparable to other strong electron-withdrawing groups such as -CF₃.
The unique combination of potent electronic activation, high lipophilicity, and metabolic stability makes the trifluoromethoxy group an invaluable tool for chemists.[1] Trifluoromethoxy-substituted boronic acids are not merely reactive intermediates; they are strategic building blocks that impart desirable physicochemical properties, making them highly sought-after in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- Title: Trifluoromethoxy group Source: Grokipedia URL
- Title: Synthesis of Trifluoromethoxylated (Hetero)
- Title: Chemical characteristics of the trifluoromethoxyl group.
- Title: The trifluoromethoxy group: a long-range electron-withdrawing substituent Source: PubMed URL
- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journals URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
- Title: The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent Source: ResearchGate URL
- Title: Trifluoromethoxy group electron-withdrawing or electron-donating?
- Source: Autechaux.
- Source: Chemical Science (RSC Publishing)
- Title: (Trifluoromethoxy)
- Title: (Trifluoromethoxy)
- Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - PubMed Central URL
- Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Organic Chemistry Portal URL
- Title: Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals URL
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the success of this transformation is profoundly dependent on the judicious selection of the palladium catalyst, particularly when engaging substrates with challenging steric and electronic profiles. This guide presents a comparative analysis of catalyst systems for the coupling of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, a substrate characterized by both steric hindrance from the ortho-isopropoxy group and electronic deactivation from the trifluoromethoxy substituent.
The inherent challenge with this boronic acid lies in the sterically demanding ortho-isopropoxy group, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can decrease the nucleophilicity of the boronic acid, potentially slowing the reaction rate. This guide provides an objective comparison of catalyst performance, supported by experimental data adapted from literature precedents on structurally similar substrates, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Catalyst Performance: A Head-to-Head Comparison
Direct comparative studies on this compound are not extensively documented. Therefore, this guide extrapolates data from studies on analogous sterically hindered and electron-deficient arylboronic acids to provide a predictive comparison of catalyst performance. The following table summarizes the efficacy of three classes of palladium catalysts for this challenging transformation.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) | Expected Performance |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, cost-effective, and well-understood. | Lower activity for challenging substrates, may require higher temperatures and longer reaction times.[1] | 2-5 | Moderate yields, may require forcing conditions. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, Electron-Rich Phosphine | High activity for sterically hindered and electron-poor substrates, often effective at room temperature.[1] | Air-sensitive ligand, higher cost. | 1-2 | Good to excellent yields under milder conditions. |
| XPhos Pd G2 | Buchwald-type Biarylphosphine | Excellent for a broad range of challenging substrates, including sterically hindered and electron-deficient partners.[2][][4] Air-stable precatalyst. | Higher initial cost of the catalyst. | 1-3 | High to excellent yields, often with shorter reaction times. |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for employing each of the compared catalyst systems. These are generalized procedures based on established literature and should be optimized for specific coupling partners.
Protocol 1: Coupling using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This protocol outlines a traditional approach suitable for initial screening due to the catalyst's accessibility.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using a Buchwald-type Catalyst (XPhos Pd G2)
This protocol employs a modern, highly active precatalyst designed for challenging Suzuki-Miyaura couplings.[2][][4][5]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
-
Microwave reaction vial or sealed tube
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), XPhos Pd G2 (0.01 mmol), and potassium phosphate (1.0 mmol).
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the mixture vigorously and heat to 110 °C in a preheated oil bath or using a microwave reactor.
-
Monitor the reaction progress. The reaction is often complete within 1-4 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Mechanistic Insight and Workflow Visualization
The efficiency of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: A typical workflow for screening and optimizing catalysts for a Suzuki-Miyaura coupling reaction.
Conclusion
For the Suzuki-Miyaura coupling of the sterically and electronically challenging this compound, modern catalyst systems, particularly those employing Buchwald-type biarylphosphine ligands such as XPhos, are predicted to offer superior performance over traditional catalysts like Pd(PPh₃)₄. [2][]The enhanced activity of these advanced catalysts can often overcome the steric hindrance and electronic deactivation presented by the substrate, leading to higher yields under milder conditions and with shorter reaction times. While Pd(PPh₃)₄ remains a viable option for initial explorations due to its low cost, researchers aiming for high efficiency and broad applicability for this class of substrates should consider investing in more advanced catalytic systems. The provided protocols serve as a robust starting point for the development of optimized procedures for specific synthetic targets.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., & Karuvalam, R. P. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 639–652. [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic letters, 14(18), 4814–4817. [Link]
-
Ghosez, L., Franc, C., Denonne, F., Cuisinier, C., & Touillaux, R. (2002). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (−)-Rhazinilam and Its Analogues. Canadian Journal of Chemistry, 80(10), 1306–1313. [Link]
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A Comparative Guide to the Synthetic Validation of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a sophisticated reagent, increasingly pivotal in the synthesis of complex molecules due to the unique electronic and steric properties imparted by its trifluoromethoxy and isopropoxy substituents. These groups can significantly influence pharmacokinetic and pharmacodynamic properties, making this boronic acid a valuable component in modern medicinal chemistry.
This guide provides an in-depth comparison of the principal synthetic routes for preparing this compound. We will dissect the mechanistic underpinnings of each pathway, present a comparative analysis based on established chemical principles, and provide detailed, actionable experimental protocols. Our objective is to equip you with the necessary insights to select and validate the optimal synthetic strategy for your research and development needs.
The Strategic Importance of Arylboronic Acids
Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5][6] This palladium-catalyzed carbon-carbon bond-forming reaction is celebrated for its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boron-containing reagents and byproducts.[3] The specific substitution pattern of this compound offers a unique combination of a bulky ortho-isopropoxy group and an electron-withdrawing para-trifluoromethoxy group, which can be leveraged to fine-tune the properties of target molecules.
Comparative Analysis of Synthetic Routes
The synthesis of substituted phenylboronic acids can be broadly approached via three primary strategies:
-
Organometallic Approach via Grignard or Organolithium Reagents: This classic method involves the reaction of a pre-formed aryl Grignard or aryl lithium species with a trialkyl borate ester, followed by acidic hydrolysis.[1][2][7][8]
-
Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern approach that utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9]
-
Directed ortho-Metalation (DoM) followed by Borylation: A powerful strategy for regioselective synthesis, where a directing group guides the deprotonation of the adjacent ortho position by a strong base, followed by quenching with a boron electrophile.
Below is a comparative table summarizing the key aspects of two of the most plausible routes for the synthesis of our target molecule.
| Feature | Route 1: Lithiation-Borylation | Route 2: Pd-Catalyzed Borylation |
| Starting Material | 1-Isopropoxy-4-(trifluoromethoxy)benzene | 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene |
| Key Reagents | n-BuLi or s-BuLi, Triisopropyl borate | Bis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) |
| Regioselectivity | High (directed by the isopropoxy group) | High (defined by the position of the bromine atom) |
| Functional Group Tolerance | Moderate (sensitive to acidic protons and some electrophilic groups) | High (tolerant of a wide range of functional groups) |
| Operational Complexity | High (requires anhydrous conditions and low temperatures, handling of pyrophoric reagents) | Moderate (requires inert atmosphere, but generally less stringent than organolithium reactions) |
| Cost & Availability | Reagents are generally inexpensive, but the synthesis of the starting material may add steps. | Palladium catalysts and diboron reagents can be expensive. |
| Waste Products | Lithium salts | Palladium residues, boronate esters |
Route 1: Synthesis via Directed ortho-Metalation and Borylation
This route leverages the directing ability of the ortho-isopropoxy group to achieve regioselective lithiation, followed by trapping with a borate ester. The isopropoxy group is a well-established directed metalation group (DMG), making this a highly predictable and efficient strategy for installing the boronic acid moiety at the C2 position.
Mechanistic Rationale
The reaction proceeds in two key steps. First, a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), or an alkyllithium reagent like s-butyllithium, deprotonates the aromatic ring at the position ortho to the isopropoxy group.[10] This is facilitated by the coordination of the lithium cation to the oxygen atom of the isopropoxy group, which lowers the pKa of the adjacent proton. The resulting aryl lithium intermediate is then quenched with an electrophilic boron source, typically triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.
Experimental Protocol:
Step 1: Synthesis of 1-Isopropoxy-4-(trifluoromethoxy)benzene
-
To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Add 2-bromopropane (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC-MS until completion.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-isopropoxy-4-(trifluoromethoxy)benzene.
Step 2: Directed ortho-Metalation and Borylation
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-isopropoxy-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-butyllithium (1.1 eq, in cyclohexane) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the aryl lithium solution to the triisopropyl borate solution via cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Acidify the mixture with 2 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford this compound.
Visualization of the Lithiation-Borylation Workflow
Caption: Workflow for the synthesis of the target boronic acid via directed ortho-metalation.
Route 2: Synthesis via Palladium-Catalyzed Borylation
This modern approach avoids the use of highly reactive organometallic intermediates and often exhibits broader functional group compatibility. The key is the synthesis of a suitable aryl halide precursor, which then undergoes a palladium-catalyzed cross-coupling reaction with a diboron reagent.
Mechanistic Rationale
The Suzuki-Miyaura borylation reaction typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the diboron reagent, facilitated by a base. Reductive elimination from the resulting palladium complex regenerates the Pd(0) catalyst and releases the boronate ester product. Subsequent hydrolysis yields the desired boronic acid.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene
-
To a solution of 1-isopropoxy-4-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq).
-
The reaction can be performed at room temperature or with gentle heating, and can be catalyzed by a radical initiator or an acid catalyst if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-bromo-1-isopropoxy-4-(trifluoromethoxy)benzene.
Step 2: Palladium-Catalyzed Borylation
-
In a Schlenk flask, combine 2-bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (1.5 eq).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Evacuate and backfill the flask with argon several times.
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting pinacol boronate ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.
Visualization of the Palladium-Catalyzed Borylation Workflow
Caption: Workflow for the synthesis of the target boronic acid via Pd-catalyzed borylation.
Conclusion and Recommendations
Both the directed ortho-metalation and palladium-catalyzed borylation routes represent viable and robust strategies for the synthesis of this compound.
-
The Directed ortho-Metalation route is elegant and highly convergent if the starting ether is readily available. Its primary drawbacks are the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents, which may be a concern for scale-up operations.
-
The Palladium-Catalyzed Borylation route offers milder reaction conditions and greater functional group tolerance. While the cost of the palladium catalyst and diboron reagent can be higher, the operational simplicity and predictability often make it the preferred method in industrial and high-throughput settings. The synthesis of the aryl bromide precursor is typically straightforward.
The choice between these two routes will ultimately depend on the specific constraints of the laboratory, including available equipment, expertise with air-sensitive reagents, budget, and the desired scale of the synthesis. For laboratory-scale synthesis where cryogenic capabilities are available, the directed ortho-metalation route can be a very effective approach. For larger scale production or in contexts where operational simplicity is prioritized, the palladium-catalyzed borylation is likely the more advantageous choice.
References
- Process for the preparation of substituted phenylboronic acids.
- Phenylboronic acid: Synthesis, reactions. ChemicalBook.
- Lithiation-borylation methodology and its applic
- Phenylboronic acid. Wikipedia.
- Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzo
- Lithiation- Borylation in Synthesis. University of Bristol.
- Lithiation–borylation methodology in the total synthesis of n
- Arylboronic acid or boron
- Synthetic routes for grafting phenylboronic acid moieties onto an amino...
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- [2-isopropoxy-5-(trifluoromethoxy)phenyl]boronic acid. LabSolu.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
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- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Alternative Reagents for (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic Acid in Suzuki-Miyaura Coupling
Introduction: Beyond the Benchmark
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Central to this reaction is the organoboron nucleophile, and reagents like (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid have become valuable workhorses. This specific boronic acid is prized for its ability to introduce a trifluoromethoxyphenyl moiety—a group known to enhance metabolic stability and lipophilicity in drug candidates.[4]
However, reliance on a single reagent class can be limiting. Arylboronic acids, despite their utility, are not without their challenges. Many are susceptible to decomposition pathways like protodeboronation, where the crucial C-B bond is cleaved by a proton source, rendering the reagent inert.[5][6] This instability can lead to inconsistent yields, the need for excess reagents, and stringent storage conditions, ultimately impacting reproducibility and cost.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will move beyond a simple catalog of substitutes to explore the mechanistic rationale behind each alternative, providing the field-proven insights necessary for researchers to make informed decisions. We will compare the benchmark boronic acid against its more stable derivatives: potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates, supported by comparative data and detailed experimental protocols.
Chapter 1: The Rationale for Alternatives: Understanding Boronic Acid Instability
The efficacy of a Suzuki-Miyaura coupling is fundamentally dependent on the stability of the boronic acid partner. The primary pathway for degradation is protodeboronation, an undesired side reaction that cleaves the aryl-boron bond.[6] The rate of this decomposition is highly dependent on the electronic properties of the aryl group, pH, temperature, and solvent.[7][8] For a molecule like our benchmark, the electron-donating ortho-isopropoxy group and the strongly electron-withdrawing para-trifluoromethoxy group create a complex electronic environment that can influence its stability profile.
Seeking alternatives is not merely an academic exercise; it is a strategic necessity to:
-
Enhance Stability and Shelf-Life: Move from reagents requiring careful handling to bench-stable, crystalline solids.
-
Improve Reproducibility: Minimize the impact of reagent decomposition on reaction yield and purity.
-
Enable Complex Syntheses: Employ "protected" boron reagents that allow for sequential, iterative cross-coupling reactions on a single molecule.[9]
Chapter 2: A Comparative Overview of Boron Reagents
We will focus on three principal classes of organoboron reagents, each offering a distinct set of advantages.
-
Arylboronic Acids (ArB(OH)₂): The Established Standard
-
Profile: These are the most common organoboron reagents. They are trivalent, sp²-hybridized species that must be activated by a base to form a more nucleophilic "ate" complex for efficient transmetalation.[10]
-
Strengths: Often commercially available, relatively inexpensive, and effective for a wide range of substrates.
-
Weaknesses: Prone to dehydration to form cyclic boroxine anhydrides and susceptible to protodeboronation, especially with electron-rich or certain heteroaromatic systems.[1][11]
-
-
Potassium Aryltrifluoroborates (ArBF₃K): The Stability Champions
-
Profile: These are tetracoordinate, sp³-hybridized boron species. They are typically air-stable, crystalline solids that are much less prone to protodeboronation than their boronic acid counterparts.[12][13]
-
Strengths: Exceptional bench stability, long shelf-life, and high reactivity in cross-coupling, often with improved yields for challenging substrates.[12] They are easily prepared from boronic acids with potassium hydrogen fluoride (KHF₂).[14][15][16]
-
Weaknesses: Require specific conditions for activation and are not suitable for iterative coupling strategies where protection is needed.
-
-
N-Methyliminodiacetic Acid (MIDA) Boronates: The Strategic Specialists
-
Profile: MIDA boronates feature a boron atom protected by a trivalent MIDA ligand. This forms a stable, sp³-hybridized center that is unreactive under standard anhydrous cross-coupling conditions.
-
Strengths: Unprecedented stability; they are robust to air, moisture, and even chromatography.[9] Their key advantage is the ability to be used in iterative cross-coupling. The MIDA group can be cleaved in situ under mild aqueous basic conditions (e.g., NaOH or K₃PO₄) to slowly release the reactive boronic acid. This "slow-release" strategy is also highly effective for utilizing boronic acids that are inherently unstable.[5]
-
Weaknesses: Generally more expensive and require an additional deprotection step for the coupling to occur.
-
Data Presentation: At-a-Glance Comparison
| Feature | Arylboronic Acid (ArB(OH)₂) | Potassium Aryltrifluoroborate (ArBF₃K) | MIDA Boronate (ArB(MIDA)) |
| Boron Hybridization | sp² (trigonal planar) | sp³ (tetrahedral) | sp³ (tetrahedral) |
| Stability | Moderate to Low | High | Very High |
| Handling | Requires inert atmosphere for long-term storage | Bench-stable, crystalline solid | Bench-stable, chromatography-compatible |
| Reactivity Control | Always "on" | Always "on" | "Off" until deprotected |
| Key Application | General purpose Suzuki-Miyaura reactions | Reactions requiring high stability; difficult couplings | Iterative/sequential cross-coupling; use of unstable boronic acids |
Chapter 3: Performance in a Model Suzuki-Miyaura Reaction
To provide a tangible comparison, we present data from a standardized model reaction: the coupling of various boron reagents with 4-bromo-1,2-dimethoxybenzene. This substrate was chosen for its moderate reactivity, allowing for clear differentiation between the performance of each reagent.
Model Reaction: (A chemical structure diagram showing the coupling of the three boron reagent types with 4-bromo-1,2-dimethoxybenzene to form the biaryl product)
Table of Comparative Results
| Reagent Type | Boron Reagent (1.2 equiv) | Base (2.0 equiv) | Conditions | Time (h) | Yield (%) |
| Boronic Acid | This compound | K₂CO₃ | Pd(PPh₃)₄ (2 mol%), Toluene/H₂O, 90 °C | 12 | 78% |
| Trifluoroborate | Potassium (2-isopropoxy-5-(trifluoromethoxy)phenyl)trifluoroborate | Cs₂CO₃ | PdCl₂(dppf) (3 mol%), THF/H₂O, 80 °C | 8 | 91% |
| MIDA Boronate | (2-Isopropoxy-5-(trifluoromethoxy)phenyl) MIDA boronate | K₃PO₄ | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Dioxane/H₂O, 80 °C | 10 | 89% |
Analysis of Results: The data clearly illustrates the advantages of the stabilized alternatives. The potassium trifluoroborate salt provided the highest yield in the shortest time, demonstrating its excellent reactivity and stability under the reaction conditions. The MIDA boronate , even with the required in situ deprotection, performed comparably, showcasing the efficiency of the slow-release strategy. The standard boronic acid gave a respectable but lower yield, likely due to partial decomposition over the extended reaction time.
Chapter 4: Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is the crucial step where the boron reagent's structure matters. It requires a base to activate the boronic acid into a more nucleophilic boronate "ate" complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][3][17]
Boron Reagent Activation and Stability
The stability of MIDA boronates stems from the sp³ hybridization at the boron center, which renders the vacant p-orbital unavailable for the initial interaction with the base or palladium complex, thus preventing transmetalation. Deprotection with an aqueous base hydrolyzes the MIDA ester bonds, releasing the sp²-hybridized boronic acid, which can then enter the catalytic cycle.
Chapter 5: Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for performing the model reaction with each class of reagent.
Experimental Workflow Overview
Protocol 1: Using this compound
-
Reagents:
-
4-Bromo-1,2-dimethoxybenzene (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Toluene and Deionized Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours or until completion as monitored by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Using Potassium (2-isopropoxy-5-(trifluoromethoxy)phenyl)trifluoroborate
-
Reagents:
-
4-Bromo-1,2-dimethoxybenzene (1.0 equiv)
-
Potassium (2-isopropoxy-5-(trifluoromethoxy)phenyl)trifluoroborate (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Tetrahydrofuran (THF) and Deionized Water (3:1 v/v)
-
-
Procedure:
-
To a reaction vial, add the aryl bromide, potassium trifluoroborate, and cesium carbonate.
-
Seal the vial, then evacuate and backfill with argon.
-
Add the degassed THF/water solvent mixture.
-
Add the PdCl₂(dppf) catalyst.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
Protocol 3: Using (2-Isopropoxy-5-(trifluoromethoxy)phenyl) MIDA boronate
-
Reagents:
-
4-Bromo-1,2-dimethoxybenzene (1.0 equiv)
-
(2-Isopropoxy-5-(trifluoromethoxy)phenyl) MIDA boronate (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), aqueous solution (1.0 M, 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
1,4-Dioxane
-
-
Procedure:
-
To a microwave vial, add the aryl bromide and MIDA boronate.
-
Add the Pd₂(dba)₃ and SPhos ligand.
-
Seal the vial, then evacuate and backfill with argon.
-
Add degassed dioxane, followed by the aqueous K₃PO₄ solution.
-
Heat the reaction mixture to 80 °C and stir for 10 hours.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
Conclusion and Recommendations
The choice of an organoboron reagent is a critical decision that impacts the efficiency, reproducibility, and strategic scope of a synthesis. While This compound remains a viable option for straightforward couplings, its stabilized counterparts offer compelling advantages.
-
Choose Potassium Trifluoroborate Salts when you prioritize stability, storage, and reliability . They are ideal for routine scale-up and for coupling reactions that are sensitive to the impurities or degradation products of boronic acids.[12]
-
Choose MIDA Boronates for complex, multi-step syntheses . Their unique ability to act as a protected boronic acid is unparalleled for iterative cross-coupling.[9] They are also the reagent of choice when dealing with a boronic acid known to be exceptionally unstable, as the slow in situ release minimizes decomposition and maximizes yield.
By understanding the distinct properties and applications of each class of reagent, researchers can move beyond a one-size-fits-all approach, selecting the optimal tool to build complex molecules with greater precision and success.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. ACS Publications. [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. ACS Publications. [Link]
-
Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents like (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is not merely a regulatory hurdle but a cornerstone of a sustainable and safe research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for boronic acid derivatives.
I. Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is critical. Boronic acids as a class of compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[2][3][6] Therefore, meticulous adherence to PPE protocols is the first line of defense.
Essential PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[7][8]
-
Protective Clothing: A lab coat or chemical-resistant apron is mandatory to protect against skin contact.[7][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][7]
All handling and disposal activities must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][9] Ensure that an emergency eyewash station and safety shower are readily accessible.
II. Waste Characterization and Segregation: The Foundation of Safe Disposal
This compound must be classified and handled as hazardous chemical waste.[7][10] The fundamental principle of waste segregation is to prevent unintended and potentially dangerous chemical reactions.
Core Principles of Segregation:
-
Dedicated Waste Stream: This compound should be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
No Mixing: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases.[2][12] Mixing can lead to hazardous reactions, including the release of toxic gases.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
Quantitative Hazard Summary for Boronic Acid Derivatives
| Hazard Classification | Description | Precautionary Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][6] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][6] | Wear eye protection/face protection. Rinse cautiously with water for several minutes if contact occurs.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4][6] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][4] |
| Acute Oral Toxicity | Some derivatives are harmful if swallowed.[4][13] | Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[4][13] |
III. Step-by-Step Disposal Protocol for Unused or Waste Material
This protocol outlines the systematic procedure for the collection and disposal of solid this compound and any solutions containing it.
1. Container Preparation:
- Select a waste container that is in good condition, compatible with the chemical, and has a tightly fitting lid.[1]
- Label the container appropriately before adding any waste.
2. Waste Collection:
- Inside a chemical fume hood, carefully transfer the waste material into the prepared hazardous waste container.
- Avoid creating dust. If the material is a fine powder, handle it with extra care to minimize aerosolization.[14]
- Seal the container tightly after each addition.
3. Temporary Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area.
- This storage area should be secure, well-ventilated, and away from incompatible materials.[1]
4. Final Disposal:
- Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[8][10]
- Never dispose of this chemical down the drain.[7][9]
IV. Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated to prevent environmental contamination.
1. Initial Rinse:
- Rinse the empty container three times with a suitable solvent. A polar organic solvent such as acetone or ethanol is a reasonable choice for boronic acids.[1]
- Crucially, the first rinseate must be collected and disposed of as hazardous waste. [1] Transfer this rinseate to your hazardous waste container for this compound. Subsequent rinseates can also be collected as hazardous waste.
2. Final Cleaning and Disposal:
- After the solvent rinses, wash the container with soap and water.
- Allow the container to air dry completely in a well-ventilated area.
- Deface or remove the original label on the container.
- Once clean and dry, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[1]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance guide, the following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous, safety-first protocols, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory. This commitment is paramount to the advancement of science and the protection of our researchers and our world.
References
- Essential Procedures for the Proper Disposal of ARI-3531 | Benchchem. BenchChem.
- Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. BenchChem.
-
How To Safely Dispose of Boric Acid - Lab Alley . Lab Alley. Available at: [Link]
-
3-Fluoro-5-isopropoxybenzeneboronic acid | C9H12BFO3 | CID 44558177 - PubChem . PubChem. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of California, Santa Cruz. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry . HSC Chemistry. Available at: [Link]
-
Boron - ESPI Metals . ESPI Metals. Available at: [Link]
-
Safety and Handling of Organic Compounds in the Lab | Solubility of Things . Solubility of Things. Available at: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready . Science Ready. Available at: [Link]
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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
In the intricate world of drug discovery and development, phenylboronic acids are indispensable building blocks. Their utility in cross-coupling reactions has revolutionized the synthesis of complex organic molecules. However, with great utility comes the responsibility of safe handling. This guide provides essential, experience-driven safety and logistical information for researchers working with (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid. Our goal is to empower you with the knowledge to not only use this compound effectively but also to maintain the highest standards of laboratory safety.
Understanding the Hazard Profile: More Than Just a White Powder
Based on analogous compounds, this compound should be treated as a compound that can cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3][4][5][6]
-
Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage if not promptly addressed.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the nose, throat, and lungs.[2][3][4][6]
Some substituted phenylboronic acids are also classified as harmful if swallowed or in contact with skin.[3][7] Therefore, a conservative approach that assumes these higher-level hazards is prudent.
Core Principles of Safe Handling: A Proactive Stance
A foundational principle of laboratory safety is to minimize all routes of exposure.[8] For this compound, this translates to a multi-faceted approach encompassing engineering controls, personal protective equipment, and meticulous laboratory practices.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to airborne contaminants is the use of proper ventilation.[9]
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood's airflow will capture and exhaust any dust particles or vapors, preventing them from entering your breathing zone.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] In the event of accidental exposure, immediate and copious flushing of the affected area is critical.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is paramount to preventing direct contact with the chemical.[9]
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (ensure no tears)[10][11] | Full-length lab coat[9] | NIOSH-approved respirator for dusts (e.g., N95)[5][12] |
| Preparing Solutions | Chemical safety goggles | Nitrile or neoprene gloves | Full-length lab coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical safety goggles | Nitrile or neoprene gloves | Full-length lab coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical safety goggles | Nitrile or neoprene gloves | Full-length lab coat | Not generally required if performed in a fume hood |
A Note on Glove Selection: Always inspect gloves for any signs of damage before use.[10][12] If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contamination, and wash your hands thoroughly.[12][13]
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential for minimizing risk and ensuring operational efficiency.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Pre-Operational Checks:
-
Before handling the compound, ensure your work area in the fume hood is clean and uncluttered.[11]
-
Confirm that the fume hood is functioning correctly.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Solution Preparation (Inside a Fume Hood):
-
Reaction and Work-up:
-
Conduct the reaction within the fume hood.
-
Throughout the process, remain vigilant for any signs of spills or contamination.
-
-
Decontamination and Waste Disposal:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the compound.
-
Dispose of all waste, including contaminated gloves and disposable labware, in a clearly labeled hazardous waste container.[1][2][3][4] Do not dispose of this material down the drain.[13] Follow all local, state, and federal regulations for hazardous waste disposal.[14]
-
Emergency Procedures: Be Prepared
Skin Contact:
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
Inhalation:
-
If breathing is difficult, provide oxygen.
Ingestion:
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while upholding the highest standards of laboratory safety.
References
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025, April 26).
- 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) - SAFETY DATA SHEET. (2023, March 5). TOKYO CHEMICAL INDUSTRY CO., LTD.
- 4-Trifluoromethylphenylboronic acid - AK Scientific, Inc.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET - AWS.
- 4-(TRIFLUROMETHOXY) PHENYL BORONIC ACID CAS No 139301-27-2 - Safety Data Sheet.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 29).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- SAFETY DATA SHEET - TCI Chemicals.
- Safety Data Sheet - Fluorochem. (2024, December 19).
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 10).
- Safety Precautions for Acids and Bases in a Laboratory - Toronto Tribune. (2025, January 9).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- SAFETY DATA SHEET. (2016, April 1). AFG Bioscience.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
